NSC12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4,4,4-trifluoro-1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-(trifluoromethyl)butane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34F6O3/c1-20-9-7-14(31)11-13(20)3-4-15-16-5-6-18(21(16,2)10-8-17(15)20)19(32)12-22(33,23(25,26)27)24(28,29)30/h3,14-19,31-33H,4-12H2,1-2H3/t14-,15-,16-,17-,18+,19?,20-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKBOEWLASAFLW-STFFYOTPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(CC(C(F)(F)F)(C(F)(F)F)O)O)CC=C4C3(CCC(C4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(CC(C(F)(F)F)(C(F)(F)F)O)O)CC=C4[C@@]3(CC[C@@H](C4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34F6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NSC12 in FGF Signaling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
NSC12 is an orally available, small molecule that functions as a pan-Fibroblast Growth Factor (FGF) trap.[1][2] Identified through virtual screening of a National Cancer Institute (NCI) library, this compound represents a novel class of non-peptidic anticancer agents.[3][2] Its primary mechanism of action is to function as an extracellular trap for FGF ligands, thereby preventing their interaction with Fibroblast Growth Factor Receptors (FGFRs) and inhibiting the subsequent downstream signaling pathways that drive cell proliferation, angiogenesis, and survival.[4] Preclinical studies have demonstrated its efficacy in various FGF-dependent tumor models, highlighting its potential as a therapeutic agent for cancers reliant on this signaling axis.[5][6]
The FGF Signaling Pathway: A Canonical Overview
The Fibroblast Growth Factor (FGF) signaling pathway is a crucial regulator of a wide array of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[7][8] The pathway is initiated by the binding of an FGF ligand to its corresponding FGF receptor (FGFR), a receptor tyrosine kinase. This interaction is stabilized by the presence of a co-receptor, typically heparan sulfate (B86663) proteoglycans (HSPGs). The formation of this ternary complex (FGF-FGFR-HSPG) induces receptor dimerization and autophosphorylation of the intracellular kinase domains.[7][8] This activation triggers downstream signaling cascades, most notably the RAS/MAPK and PI3K/AKT pathways, which ultimately modulate gene expression to promote cell growth and survival.[7][8] Aberrant activation of this pathway is a known driver in numerous malignancies.[7]
Caption: Canonical FGF Signaling Pathway.
This compound Mechanism of Action: An Extracellular FGF Trap
This compound exerts its inhibitory effects through a direct, extracellular mechanism. It acts as a "ligand trap," binding directly to FGFs in the extracellular space.
-
Interference with Receptor Binding: this compound binds to FGF2 and sterically hinders its interaction with its cognate receptor, FGFR1.[4] This preventative binding is the core of its mechanism, effectively sequestering the growth factor before it can initiate the signaling cascade.
-
Pan-FGF Activity: While initially characterized by its interaction with FGF2, this compound has been shown to bind to a wide range of canonical FGFs, including FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, and FGF22. This broad activity profile qualifies it as a "pan-FGF trap."[9][2]
-
Independence from Heparin Interaction: Notably, the action of this compound does not disrupt the binding of FGF2 to heparin or HSPGs.[9] Its inhibitory effect is specific to the FGF-FGFR interface.
This mechanism effectively shuts down ligand-dependent FGFR activation, leading to the inhibition of tumor growth, angiogenesis, and metastasis in FGF-dependent cancer models.[9]
Caption: this compound acts as an extracellular trap, preventing FGF from binding to its receptor.
Quantitative Data
The following tables summarize the key quantitative parameters defining the interaction and inhibitory potential of this compound.
Table 1: Binding Affinity of this compound for Canonical FGF Ligands
| FGF Ligand | Dissociation Constant (Kd) |
|---|---|
| FGF3 | ~16 - 120 µM |
| FGF4 | ~16 - 120 µM |
| FGF6 | ~16 - 120 µM |
| FGF8 | ~16 - 120 µM |
| FGF16 | ~16 - 120 µM |
| FGF18 | ~16 - 120 µM |
| FGF20 | ~16 - 120 µM |
| FGF22 | ~16 - 120 µM |
Data sourced from Selleck Chemicals product information.[9]
Table 2: In Vitro Inhibitory Activity of this compound
| Assay | Parameter | Value |
|---|---|---|
| Inhibition of FGF2 binding to immobilized FGFR1 | ID50 | ~30 µM |
Data sourced from Selleck Chemicals product information.[9]
Preclinical Efficacy
This compound has demonstrated significant antitumor activity in a variety of FGF-dependent preclinical models.
-
In Vitro: this compound inhibits the proliferation of multiple murine and human cancer cell lines.[4] This effect is correlated with a reduction in FGFR phosphorylation and an alteration of the cell cycle.[9] In uveal melanoma cells, this compound treatment impairs cell migration, proliferation, and survival, while promoting the activation of pro-apoptotic proteins like PARP and caspase-3.[6]
-
In Vivo: Both parenteral and oral administration of this compound inhibits tumor growth, angiogenesis, and metastasis in murine and human tumor models. In animal models, treatment leads to a significant decrease in tumor weight, reduced tumor cell FGFR1 phosphorylation, diminished proliferation, and a reduction in CD31-positive neovascularization. Its efficacy has been specifically noted in models of lung cancer and multiple myeloma.[5]
Experimental Protocols
Detailed experimental protocols are proprietary to the conducting research institutions. However, based on the published findings, the methodologies for key experiments can be outlined as follows.
A. FGFR Phosphorylation Inhibition Assay (Western Blot)
-
Cell Culture: FGF-dependent cancer cells (e.g., human UM cells 92.1, Mel270) are cultured to sub-confluency in appropriate media.[6][10]
-
Treatment: Cells are serum-starved and then treated with varying concentrations of this compound for a specified duration (e.g., 2-3 hours).[10] A vehicle control (e.g., DMSO) is run in parallel.
-
Stimulation: Cells are stimulated with a recombinant FGF ligand (e.g., FGF2) to induce receptor phosphorylation.
-
Lysis: Cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and incubated overnight with a primary antibody against phosphorylated FGFR (p-FGFR). Subsequently, it is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP). A loading control (e.g., β-actin or total FGFR) is probed on the same membrane.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A reduction in the p-FGFR signal relative to the control indicates inhibitory activity.
B. Cell Proliferation Assay
-
Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control.
-
Incubation: Cells are incubated for a period of 48-72 hours.
-
Quantification: Cell viability/proliferation is assessed using a colorimetric or fluorometric assay, such as MTT, XTT, or CellTiter-Glo.
-
Analysis: Absorbance or luminescence is read using a plate reader. The results are used to calculate the IC50 value, representing the concentration of this compound required to inhibit cell proliferation by 50%.
C. In Vivo Tumor Xenograft Model
-
Cell Implantation: An appropriate number of human or murine cancer cells (e.g., lung cancer cells) are suspended in a solution like Matrigel and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[3]
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.
-
Treatment: Mice are randomized into treatment and control groups. This compound is administered via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.[9] The control group receives a vehicle solution.
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for p-FGFR, Ki-67 for proliferation, or CD31 for angiogenesis).[9]
Caption: Generalized workflow for preclinical evaluation of this compound.
Structure, Specificity, and Chemical Refinement
This compound is a steroidal derivative. The synthesis and structural elucidation revealed that a crucial step produces a pair of diastereoisomers, with only one possessing the FGF-trapping activity. This highlights the stereochemical sensitivity of the interaction.
Further research has focused on chemical modifications to improve the compound's properties. For instance, modifications at the C3 position of the steroidal backbone, specifically creating a 3-keto derivative, were shown to prevent binding to estrogen receptors. This refinement leads to a more specific FGF/FGFR system inhibitor, potentially reducing off-target effects and clarifying that the primary antitumor activity is derived from FGF inhibition.[5]
Conclusion
This compound represents a promising, first-in-class, orally available small molecule that operates via a distinct "FGF trap" mechanism. By binding directly to a broad range of FGF ligands in the extracellular space, it prevents receptor activation and subsequent downstream signaling. This action effectively inhibits tumor cell proliferation, survival, and angiogenesis in FGF-dependent cancers. Its demonstrated preclinical efficacy, coupled with ongoing chemical refinement to enhance specificity, positions this compound as a significant lead compound for the development of targeted therapies against malignancies driven by the FGF signaling axis.
References
- 1. adooq.com [adooq.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ora.uniurb.it [ora.uniurb.it]
- 8. Fibroblast growth factor signaling and inhibition in non-small cell lung cancer and their role in squamous cell tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
NSC12: A Pan-Fibroblast Growth Factor (FGF) Trap for Oncological Research and Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, and angiogenesis. Its aberrant activation is a known driver in numerous cancers, making it a compelling target for therapeutic intervention. NSC12, an orally available small molecule, has emerged as a potent pan-FGF trap. By directly binding to multiple FGF ligands, this compound effectively prevents their interaction with FGF receptors (FGFRs), thereby inhibiting downstream signaling and thwarting tumor growth and metastasis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data from preclinical studies, and methodologies for its evaluation.
Mechanism of Action
This compound functions as an extracellular FGF trap.[1][2] Unlike conventional tyrosine kinase inhibitors that target the intracellular domain of FGFRs, this compound acts upstream by sequestering FGF ligands in the extracellular space. This steroidal derivative was identified through pharmacophore modeling based on the FGF-binding peptide of the long-pentraxin 3 (PTX3), a natural FGF antagonist.[1][3] this compound directly binds to various FGFs, preventing the formation of the FGF-FGFR-heparan sulfate (B86663) proteoglycan (HSPG) ternary complex required for receptor activation.[1][4] This mode of action effectively blocks the activation of all four FGFRs (FGFR1-4) and subsequent downstream signaling cascades, such as the MAPK and PI3K-Akt pathways.[3][5]
Caption: Mechanism of this compound as an FGF trap in the FGF signaling pathway.
Quantitative Data
This compound has demonstrated broad activity against multiple FGF ligands and efficacy in various cancer models. The following tables summarize the key quantitative data from preclinical evaluations.
Table 1: Binding Affinity of this compound to FGF Ligands
| FGF Ligand | Dissociation Constant (Kd) in μM |
| FGF3 | 15.9[5] |
| FGF8b | 18.9[5] |
| FGF22 | 26.8[5] |
| FGF20 | 29.4[5] |
| FGF2 | 30[5] |
| FGF4 | Ranged between ~16 and ~120[5] |
| FGF6 | Ranged between ~16 and ~120[5] |
| FGF8 | Ranged between ~16 and ~120[5] |
| FGF16 | Ranged between ~16 and ~120[5] |
| FGF18 | Ranged between ~16 and ~120[5] |
Table 2: In Vitro Efficacy of this compound
| Assay | Cell Line(s) | Effect | Concentration / ID50 |
| FGF2/FGFR Binding Inhibition | Cell-free | Inhibits binding of FGF2 to immobilized receptor | ~30 μM (ID50)[5] |
| FGFR Phosphorylation Inhibition | CHO cells transfected with FGFR1, 2, 3, or 4 | Inhibition of receptor phosphorylation | Not specified[5] |
| B16-LS9 melanoma cells | Inhibition of FGFR1 and FGFR3 phosphorylation | Dose-dependent[6] | |
| KMS-11 multiple myeloma cells | Inhibition of autocrine FGFR3 phosphorylation | 6 μM[4] | |
| Cell Proliferation | Various FGF-dependent murine and human cancer cells | Reduction in proliferation | Not specified[5] |
| KATO III gastric cancer cells | Inhibition of FGF-dependent proliferation | 1.0 or 3.0 μM[5] | |
| B16-LS9 melanoma cells | Inhibition of proliferation | Dose-dependent[6] | |
| Cell Adhesion | 92.1 and Mel270 uveal melanoma cells | Inhibition of cell adhesion | 15 μM[7] |
| Cell Migration | B16-LS9 melanoma cells | Inhibition of migration in wound healing assay | 3.0 μM[6] |
Table 3: In Vivo Efficacy of this compound
| Tumor Model | Administration | Dosage | Observed Effects |
| FGF-dependent murine and human tumors | Parenteral (i.p.) and Oral (gavage) | Not specified | Inhibition of FGFR activation, tumor growth, angiogenesis, and metastasis.[1] |
| Liver metastasis of B16-LS9-luc cells in syngeneic mice | Intraperitoneal (i.p.) | 7.5 mg/kg every other day | Reduced tumor growth.[6] |
| Zebrafish embryo orthotopic tumor model with B16-LS9-luc cells | Incubation | Dose-dependent | Inhibition of tumor growth.[6] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the evaluation of this compound are not extensively detailed in the available literature. However, based on the published studies, the following outlines of key experimental methodologies can be provided.
FGF/FGFR Binding Assay
This assay is designed to quantify the ability of this compound to inhibit the interaction between an FGF ligand and its receptor.
-
Principle: An enzyme-linked immunosorbent assay (ELISA)-based format is typically used.
-
Methodology Outline:
-
Immobilize a recombinant FGF receptor (e.g., FGFR1) onto the surface of a microplate.
-
Pre-incubate a constant concentration of a biotinylated FGF ligand (e.g., FGF2) with increasing concentrations of this compound.
-
Add the FGF/NSC12 mixture to the receptor-coated plate and incubate to allow binding.
-
Wash the plate to remove unbound components.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated FGF2.
-
Add a chromogenic HRP substrate and measure the resulting absorbance.
-
Calculate the ID50 value, which is the concentration of this compound required to inhibit 50% of the FGF2 binding to the receptor.
-
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of FGF-dependent cancer cell lines.
-
Principle: Quantifying viable cells after treatment with this compound.
-
Methodology Outline:
-
Seed cancer cells (e.g., KATO III) in 96-well plates in a low-serum medium.[5]
-
After allowing the cells to attach, treat them with a specific FGF ligand (e.g., 30 ng/ml) in the presence or absence of various concentrations of this compound.[5]
-
Incubate the cells for a defined period (e.g., 24-72 hours).
-
Assess cell viability using a standard method, such as MTT, MTS, or direct cell counting.
-
Plot cell viability against this compound concentration to determine the inhibitory effect.
-
Western Blot for FGFR Phosphorylation
This technique is used to determine if this compound inhibits the activation of FGFRs within a cellular context.
-
Principle: Detecting the phosphorylated (active) form of FGFRs using specific antibodies.
-
Methodology Outline:
-
Culture FGF-dependent cells (e.g., B16-LS9) to a suitable confluency.
-
Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 12 hours).[6]
-
Lyse the cells to extract total protein.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated FGFR (e.g., p-FGFR1).
-
Use a secondary antibody conjugated to HRP for detection.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Normalize the phosphorylated FGFR signal to a loading control like GAPDH to quantify the inhibition.[6]
-
Caption: A generalized workflow for the in vitro evaluation of this compound.
Summary and Future Directions
This compound is a promising preclinical candidate that acts as a pan-FGF trap, effectively inhibiting a key oncogenic pathway.[5][8] Its unique extracellular mechanism of action differentiates it from traditional FGFR inhibitors and may offer a different safety and resistance profile. The available data demonstrates its ability to bind multiple FGF ligands and inhibit tumor growth, angiogenesis, and metastasis in various cancer models.[1][5] Further chemical modifications of the this compound scaffold have been explored to improve specificity and potency, leading to derivatives with enhanced activity against specific cancers like multiple myeloma.[3][9] Future research should focus on detailed pharmacokinetic and toxicological studies to support its potential transition into clinical development. The exploration of this compound and its derivatives in combination with other targeted therapies or immunotherapies could also unveil synergistic antitumor effects.
References
- 1. iris.unibs.it [iris.unibs.it]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. ora.uniurb.it [ora.uniurb.it]
- 4. iris.unibs.it [iris.unibs.it]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of NSC12: A Potent Pan-FGF Trap for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC12 is a first-in-class, orally available small molecule that functions as a pan-fibroblast growth factor (FGF) trap. Identified through virtual screening of the National Cancer Institute (NCI) compound library, this steroidal derivative has demonstrated significant antitumor activity in a variety of preclinical cancer models, including multiple myeloma and lung cancer. This compound exerts its therapeutic effects by binding to multiple FGF ligands, thereby preventing their interaction with FGF receptors (FGFRs) and inhibiting the subsequent activation of downstream oncogenic signaling pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of this compound, with a focus on quantitative data and detailed experimental protocols to support further research and development.
Discovery and Rationale
The FGF/FGFR signaling axis is a critical regulator of cell proliferation, survival, differentiation, and angiogenesis. Aberrant activation of this pathway is a known driver in numerous malignancies, making it a compelling target for cancer therapy. This compound was identified from the NCI small molecule library through a virtual screening campaign aimed at discovering compounds that could mimic the FGF-binding properties of the N-terminal domain of pentraxin-3 (PTX3), a known negative regulator of FGF activity.[1] Subsequent studies confirmed that this compound acts as a pan-FGF trap, effectively sequestering various FGF ligands and preventing the formation of the pro-proliferative FGF/FGFR/heparan sulfate (B86663) proteoglycan (HSPG) ternary complex.[2]
Synthesis of this compound
The chemical synthesis of this compound, a pregnenolone (B344588) derivative, has been reported, with a key step involving an aldol-type condensation.[2][3] The synthetic route allows for the production of this compound and its derivatives for preclinical evaluation. A crucial aspect of the synthesis is the generation of diastereoisomers, with only one exhibiting the desired FGF-trapping activity.[3]
Detailed Synthetic Protocol
While a general synthetic strategy involving the aldol-type condensation of an aryl-methyl ketone with hexafluoroacetone (B58046) (HFA) followed by reduction has been described, specific step-by-step protocols with reagent quantities, reaction conditions, and purification methods are detailed in the primary literature (J. Med. Chem. 2016, 59, 10, 4651-4663) and are recommended for precise replication.[2][3]
Biological Activity and Efficacy
This compound has demonstrated potent anti-proliferative and pro-apoptotic activity in a range of FGF-dependent cancer cell lines. Its efficacy has also been confirmed in in vivo tumor models.
In Vitro Activity
This compound inhibits the proliferation of various cancer cell lines, particularly those with a dependency on the FGF/FGFR signaling pathway.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KMS-11 | Multiple Myeloma | ~10 | [2] |
| OPM-2 | Multiple Myeloma | ~15 | [2] |
| RPMI-8226 | Multiple Myeloma | ~12 | [2] |
| U-266 | Multiple Myeloma | ~18 | [2] |
| 92.1 | Uveal Melanoma | ~15 | [4] |
| Mel270 | Uveal Melanoma | ~15 | [4] |
| Murine Lung Cancer Cells | Lung Cancer | Not specified | [3] |
| Human Lung Cancer Cells | Lung Cancer | Not specified | [3] |
In Vivo Efficacy
Oral administration of this compound has been shown to inhibit tumor growth, angiogenesis, and metastasis in various murine and human xenograft models.[2][3] In studies involving multiple myeloma, this compound treatment led to a significant reduction in tumor growth.[2][5]
Table 2: In Vivo Antitumor Efficacy of this compound
| Tumor Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Multiple Myeloma Xenograft | Multiple Myeloma | Oral, daily | Significant reduction | [2][5] |
| Lung Cancer Xenograft | Lung Cancer | Not specified | Significant reduction | [3] |
Mechanism of Action
This compound functions as an extracellular trap for FGF ligands. By binding directly to FGFs, it prevents their association with FGFRs, thereby inhibiting receptor dimerization and autophosphorylation. This blockade of the initial step in the signaling cascade leads to the downstream inhibition of pro-survival pathways and the induction of apoptosis.
Binding Affinity for FGF Ligands
This compound exhibits binding affinity for a broad range of FGF ligands.
Table 3: Binding Affinity (Kd) of this compound for FGF Ligands
| FGF Ligand | Dissociation Constant (Kd) (µM) | Reference |
| FGF2 | 51 | [1] |
| FGF3 | 16 - 120 | [1] |
| FGF4 | 16 - 120 | [1] |
| FGF6 | 16 - 120 | [1] |
| FGF8 | 16 - 120 | [1] |
| FGF16 | 16 - 120 | [1] |
| FGF18 | 16 - 120 | [1] |
| FGF20 | 16 - 120 | [1] |
| FGF22 | 16 - 120 | [1] |
Downstream Signaling Pathways
Inhibition of FGFR activation by this compound leads to the suppression of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways. This results in decreased phosphorylation of key signaling molecules such as ERK and Akt. A significant consequence of this signaling inhibition is the proteasomal degradation of the oncoprotein c-Myc, a critical driver of cell proliferation and survival. The loss of c-Myc, coupled with increased mitochondrial oxidative stress and DNA damage, ultimately triggers apoptotic cell death.[6]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of FGFR Phosphorylation
-
Cell Treatment and Lysis: Treat serum-starved cells with this compound for a specified time, followed by stimulation with an appropriate FGF ligand (e.g., FGF2). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, total ERK, phospho-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and time point.
-
Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).[4]
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for this compound.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of FGF-dependent cancers. Its novel mechanism as a pan-FGF trap offers a distinct advantage over receptor-targeted therapies, potentially overcoming resistance mechanisms associated with FGFR mutations. Further research should focus on optimizing the pharmacokinetic properties of this compound, exploring its efficacy in combination with other anticancer agents, and identifying predictive biomarkers to select patient populations most likely to respond to treatment. The detailed information provided in this guide serves as a valuable resource for researchers dedicated to advancing the clinical development of this innovative anticancer compound.
References
- 1. New developments in the biology of fibroblast growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unibs.it [iris.unibs.it]
- 3. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abeomics.com [abeomics.com]
- 7. benchchem.com [benchchem.com]
In-Depth Technical Guide to the Structure-Activity Relationship of NSC12, an FGF Trap
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of NSC12, a potent pan-Fibroblast Growth Factor (FGF) trap. This document details the core molecular structure, key chemical modifications, and their impact on biological activity, with a focus on its development as an anti-cancer agent, particularly in the context of multiple myeloma.
Introduction: this compound as a Novel FGF Trap
This compound is a steroidal derivative that functions as a pan-FGF trap, effectively sequestering FGFs and preventing their interaction with FGF receptors (FGFRs).[1][2] This mechanism of action inhibits the activation of downstream signaling pathways, such as the MAPK and PI3K-Akt cascades, which are crucial for cell proliferation, survival, and angiogenesis.[1] The aberrant activation of the FGF/FGFR signaling axis is a known driver in various malignancies, including multiple myeloma, making this compound a promising therapeutic candidate.[1][2]
Initial research identified this compound's ability to impair the growth of multiple myeloma cells by inhibiting the autocrine FGF/FGFR loop.[1] Subsequent SAR studies have been conducted to optimize its potency, specificity, and pharmacokinetic properties. These studies have primarily focused on modifications at the C3 and C17 positions of the steroidal nucleus.[1][2]
Core Structure and Key Modifications
The foundational structure of this compound is a pregnenolone (B344588) derivative. The key to its FGF trapping ability lies in the 1,1-bis-trifluoromethyl-1,3-propanediol chain at the C17 position. SAR studies have explored modifications to both this side chain and the substituent at the C3 position of the steroid core.
Structure-Activity Relationship Data
The following tables summarize the quantitative data from SAR studies on this compound and its analogs. The primary endpoints for activity are the inhibition of FGFR3 phosphorylation in KMS-11 multiple myeloma cells, which overexpress FGFR3, and the inhibition of KMS-11 cell proliferation (IC50).
Table 1: Inhibition of FGFR3 Phosphorylation by this compound Analogs
| Compound ID | Modification | % Inhibition of pFGFR3 @ 6µM (± SEM) |
| 1 (this compound) | Reference Compound | 80 ± 5 |
| 19a | 3-O-acetyl | 60 ± 8 |
| 19b | 3-O-glycyl | 95 ± 3 |
| 21b | 3-O-succinyl | 75 ± 6 |
| 22a | 3-oxime | 40 ± 10 |
| 24a | 3-methoxyimine | 90 ± 4 |
| 25b | 3-keto | 98 ± 2 |
Data extracted from Castelli et al., European Journal of Medicinal Chemistry, 2021.[1]
Table 2: Anti-proliferative Activity (IC50) of this compound Analogs in KMS-11 Cells
| Compound ID | Modification | IC50 (µM ± SEM) |
| 1 (this compound) | Reference Compound | 3.4 ± 0.1 |
| 19a | 3-O-acetyl | 5.6 ± 0.2 |
| 19b | 3-O-glycyl | 2.3 ± 0.2 |
| 21b | 3-O-succinyl | 7.7 ± 1.2 |
| 22a | 3-oxime | > 10 |
| 24a | 3-methoxyimine | 2.9 ± 0.3 |
| 25b | 3-keto | 1.8 ± 0.1 |
Data extracted from Castelli et al., European Journal of Medicinal Chemistry, 2021.[1]
Experimental Protocols
Inhibition of FGFR3 Phosphorylation Assay
Objective: To assess the ability of this compound analogs to inhibit the autocrine FGF-dependent FGFR3 phosphorylation in multiple myeloma cells.
Cell Line: KMS-11 human multiple myeloma cell line, characterized by a t(4;14) translocation leading to FGFR3 overexpression.
Methodology:
-
Cell Culture: KMS-11 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Cells are seeded in 6-well plates. After reaching 70-80% confluency, the medium is replaced with serum-free medium for 12 hours. Subsequently, cells are treated with the test compounds (e.g., at a fixed concentration of 6 µM) or vehicle (DMSO) for 2 hours.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Protein concentration in the lysates is determined using a BCA protein assay.
-
Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated FGFR (pFGFR).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.
-
The membrane is then stripped and re-probed with an antibody for total FGFR or a housekeeping protein (e.g., β-actin) for loading control.
-
-
Quantification: Densitometric analysis of the bands is performed to quantify the levels of pFGFR relative to total FGFR or the loading control. The percentage of inhibition is calculated relative to the vehicle-treated control.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs on the proliferation of multiple myeloma cells.
Cell Line: KMS-11 human multiple myeloma cell line.
Methodology:
-
Cell Seeding: KMS-11 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well in complete culture medium.
-
Compound Treatment: After 24 hours, the cells are treated with serial dilutions of the test compounds (e.g., from 0.1 to 10 µM) or vehicle (DMSO).
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
FGF/FGFR Signaling Pathway and this compound Inhibition
Caption: this compound acts as an FGF trap, preventing FGF from binding to its receptor (FGFR) and activating downstream signaling pathways.
Experimental Workflow for SAR Studies
Caption: The iterative workflow for the structure-activity relationship (SAR) studies of this compound.
References
An In-depth Technical Guide to the Binding Affinity of NSC12 for Fibroblast Growth Factor (FGF) Isoforms
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC12 is a small molecule identified as a pan-fibroblast growth factor (FGF) trap, demonstrating potential as an anti-tumor agent by inhibiting the FGF signaling pathway. This document provides a comprehensive technical overview of the binding affinity of this compound for various FGF isoforms. It includes a summary of quantitative binding data, detailed experimental methodologies for key binding assays, and a visual representation of the associated signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of novel cancer therapeutics targeting the FGF/FGFR axis.
Introduction
The fibroblast growth factor (FGF) signaling pathway plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, migration, and angiogenesis. Dysregulation of this pathway is implicated in the pathogenesis of numerous cancers, making it a prime target for therapeutic intervention. This compound has emerged as a promising inhibitor of this pathway by acting as an "FGF trap," directly binding to FGF ligands and preventing their interaction with their cognate receptors (FGFRs). Understanding the quantitative binding affinity and the mechanism of action of this compound across different FGF isoforms is paramount for its development as a targeted cancer therapy.
Quantitative Binding Affinity of this compound for FGF Isoforms
This compound has been characterized as a pan-FGF inhibitor, capable of binding to multiple FGF isoforms. The binding affinities, determined primarily through Surface Plasmon Resonance (SPR), are summarized in the table below.
| FGF Isoform | Binding Affinity (Kd) | Method | Reference |
| FGF2 | ~51 µM | SPR | [1] |
| FGF3 | 16 - 120 µM | SPR | [1] |
| FGF4 | 16 - 120 µM | SPR | [1] |
| FGF6 | 16 - 120 µM | SPR | [1] |
| FGF8 | 16 - 120 µM | SPR | [1] |
| FGF16 | 16 - 120 µM | SPR | [1] |
| FGF18 | 16 - 120 µM | SPR | [1] |
| FGF20 | 16 - 120 µM | SPR | [1] |
| FGF22 | 16 - 120 µM | SPR | [1] |
Table 1: Summary of reported binding affinities of this compound for various FGF isoforms.
Furthermore, this compound has been shown to inhibit the binding of FGF2 to its immobilized receptor with an ID50 of approximately 30 μM.
Experimental Protocols
The primary method utilized to quantify the binding affinity of this compound for FGF isoforms is Surface Plasmon Resonance (SPR). The following is a detailed, generalized protocol based on standard practices for analyzing small molecule-protein interactions using this technology.
Surface Plasmon Resonance (SPR) Assay for this compound-FGF Binding
Objective: To determine the equilibrium dissociation constant (Kd) of this compound for various FGF isoforms.
Materials:
-
Biacore™ series instrument (e.g., Biacore™ T200)
-
Sensor Chip CM5
-
Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and ethanolamine-HCl)
-
Recombinant human FGF isoforms (e.g., FGF2, FGF3, FGF4, etc.)
-
This compound compound
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization Buffers: 10 mM Sodium Acetate, pH 4.0, 4.5, 5.0, and 5.5
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.5
Procedure:
-
Sensor Chip Preparation and Ligand Immobilization: a. A CM5 sensor chip is docked in the Biacore instrument. b. The sensor surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. c. The recombinant FGF isoform (ligand) is diluted in the selected immobilization buffer (optimal pH determined through a pre-screening step) to a concentration of 10-50 µg/mL. d. The FGF solution is injected over the activated surface until the desired immobilization level (typically 2000-4000 Response Units, RU) is achieved. e. The surface is then deactivated by injecting 1 M ethanolamine-HCl for 7 minutes. f. A reference flow cell is prepared similarly but without the injection of the FGF ligand to serve as a control for non-specific binding and bulk refractive index changes.
-
Analyte Interaction Analysis: a. A stock solution of this compound (analyte) is prepared in 100% DMSO and then serially diluted in running buffer to obtain a range of concentrations (e.g., 0.1 µM to 200 µM). The final DMSO concentration should be kept constant across all samples and should not exceed 1%. b. The running buffer is flowed over the sensor chip until a stable baseline is achieved. c. Each concentration of this compound is injected over the FGF-immobilized and reference flow cells for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds). d. The flow rate is maintained at 30 µL/min.
-
Surface Regeneration: a. After each this compound injection cycle, the sensor surface is regenerated by injecting the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) for 30-60 seconds to remove any bound analyte. b. The surface is then allowed to stabilize in the running buffer before the next injection.
-
Data Analysis: a. The response data from the reference flow cell is subtracted from the active flow cell to correct for non-specific binding and bulk effects. b. The resulting sensorgrams are analyzed using the Biacore™ evaluation software. c. The steady-state binding responses are plotted against the this compound concentration and fitted to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant (Kd).
Visualization of Signaling Pathways and Experimental Workflow
FGF Signaling Pathway and Inhibition by this compound
The binding of FGF to its receptor (FGFR) in the presence of heparan sulfate (B86663) proteoglycans (HSPG) induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately regulate gene expression and cellular responses. This compound acts as an FGF trap, sequestering FGF ligands and preventing the initial step of receptor binding and activation.
Caption: FGF Signaling Pathway and Site of this compound Inhibition.
Experimental Workflow for Determining this compound-FGF Binding Affinity
The following diagram illustrates the key steps involved in the Surface Plasmon Resonance (SPR) experiment to measure the binding affinity of this compound for FGF isoforms.
Caption: SPR Experimental Workflow for this compound-FGF Binding Analysis.
Conclusion
This compound is a small molecule inhibitor that effectively binds to a broad range of FGF isoforms, thereby acting as a pan-FGF trap. The quantitative binding data and the elucidated mechanism of action underscore its potential as a therapeutic agent for FGF-dependent cancers. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel FGF pathway inhibitors. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound to translate these promising preclinical findings into clinical applications.
References
in vitro characterization of NSC12
An In-Depth Technical Guide to the In Vitro Characterization of NSC12
Abstract
This compound is a first-in-class, orally available small molecule that functions as a pan-Fibroblast Growth Factor (FGF) trap.[1][2] Its primary mechanism of action involves the direct binding to various FGF ligands, which prevents the formation of the functional heparin sulfate (B86663) proteoglycan (HSPG)/FGF/FGF receptor (FGFR) ternary complex.[1] This disruption of ligand-receptor interaction effectively inhibits the activation of FGFR signaling, a pathway frequently implicated in cancer cell proliferation, survival, migration, and angiogenesis.[3][4] Mechanistically, the inhibition of the FGF/FGFR axis by this compound triggers the proteasomal degradation of the oncoprotein c-Myc, induces mitochondrial oxidative stress, and culminates in DNA damage and apoptotic cell death in FGF-dependent tumor cells.[1] This technical guide provides a comprehensive overview of the , detailing its mechanism, relevant quantitative data, key signaling pathways, and the experimental protocols used for its evaluation.
Quantitative Data Summary
The in vitro activity of this compound has been quantified through binding affinity assays and various cell-based functional assays. The following tables summarize the key quantitative metrics.
Table 1: Binding Affinity of this compound for FGF Isoforms
| FGF Isoform | Binding Affinity (K_d) | Reference |
|---|---|---|
| FGF2 | 51 µM |
| Other FGFs | 16 - 120 µM | |
Table 2: Effective Concentrations of this compound in In Vitro Cellular Assays
| Cell Line | Assay Type | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| KMS-11 (Multiple Myeloma) | FGFR3 Phosphorylation Inhibition | 6 µM | Inhibition of autocrine FGF-dependent signaling | [1] |
| 92.1 (Uveal Melanoma) | Cell Adhesion, Apoptosis Analysis | 15 µM | Impaired cell adhesion, induction of apoptosis | [5] |
| Mel270 (Uveal Melanoma) | Cell Adhesion, Apoptosis Analysis | 15 µM | Impaired cell adhesion, induction of apoptosis | [5] |
| B16-LS9 (Melanoma) | Cell Growth Inhibition | Not specified | Inhibition of cell growth |[6] |
Signaling Pathways and Mechanism of Action
This compound acts as an extracellular FGF trap, intercepting the signaling cascade at its origin. The diagrams below illustrate its mechanism and the downstream consequences.
Caption: Mechanism of this compound as an extracellular FGF trap.
Caption: Downstream signaling consequences of this compound-mediated FGF/FGFR inhibition.[1][4]
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the activity of this compound.
Western Blot for FGFR Phosphorylation
This protocol is designed to assess the ability of this compound to inhibit the autocrine FGF-dependent activation of FGFR in a sensitive cell line like KMS-11.[1]
Caption: Experimental workflow for Western Blot analysis of FGFR phosphorylation.
Methodology:
-
Cell Culture and Treatment: Seed KMS-11 cells in appropriate culture medium and allow them to adhere. Once cells reach 70-80% confluency, replace the medium and treat with this compound (e.g., 6 µM) or vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on an 8-10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-FGFR, total FGFR, and a loading control (e.g., GAPDH), diluted in the blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system. Quantify band intensity using densitometry software.
Cell Proliferation Assay
This protocol measures the effect of this compound on the proliferation of FGF-dependent cancer cells.
Methodology:
-
Cell Seeding: Seed tumor cells (e.g., lung cancer or uveal melanoma cell lines) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing increasing concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours in a 37°C, 5% CO₂ incubator.
-
Viability Assessment: Add a viability reagent (e.g., MTT, WST-1, or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀ value.
Apoptosis Analysis by Flow Cytometry
This protocol quantifies the induction of apoptosis in tumor cells following treatment with this compound, as demonstrated in uveal melanoma cells.[5]
Methodology:
-
Cell Culture and Treatment: Seed 92.1 or Mel270 cells in 6-well plates. Once attached, treat the cells with this compound (e.g., 15 µM) or vehicle control for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells from each treatment condition.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Annexin-V binding buffer.
-
Add FITC-conjugated Annexin-V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin-V-/PI-), early apoptotic (Annexin-V+/PI-), late apoptotic/necrotic (Annexin-V+/PI+), and necrotic (Annexin-V-/PI+).
Conclusion
This compound represents a promising therapeutic agent that targets the FGF/FGFR signaling axis through a novel extracellular trapping mechanism.[1][4] The in vitro characterization protocols outlined in this guide—including assessments of FGFR phosphorylation, cell proliferation, and apoptosis—are fundamental for evaluating its potency, mechanism of action, and cellular effects. The quantitative data confirm its ability to bind FGFs and inhibit FGF-dependent cellular processes at micromolar concentrations.[1] These methodologies provide a robust framework for researchers and drug development professionals to further investigate this compound and other FGF-trap molecules in various preclinical cancer models.
References
- 1. iris.unibs.it [iris.unibs.it]
- 2. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ora.uniurb.it [ora.uniurb.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Anti-Angiogenic and Anti-Proliferative Effects of NSC12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC12 is a small molecule that functions as a pan-Fibroblast Growth Factor (FGF) trap, effectively sequestering FGFs and preventing their interaction with FGF receptors (FGFRs). This inhibitory action on the FGF/FGFR signaling axis, a critical pathway in tumorigenesis, leads to significant anti-proliferative and anti-angiogenic effects. This technical guide provides an in-depth overview of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows. The information presented is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's therapeutic potential.
Introduction
The Fibroblast Growth Factor (FGF)/FGF receptor (FGFR) signaling pathway plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, migration, and survival. Dysregulation of this pathway is a common feature in various cancers, contributing to tumor growth, progression, and the development of therapeutic resistance. Consequently, targeting the FGF/FGFR axis has emerged as a promising strategy in oncology.
This compound is a novel, orally available small molecule identified as a pan-FGF trap.[1] Its primary mechanism of action involves binding to extracellular FGFs, thereby preventing their engagement with FGFRs and subsequent receptor activation.[2][3] This blockade of FGF signaling has demonstrated potent anti-tumor activity in preclinical models of multiple myeloma, lung cancer, and uveal melanoma.[1][2] This guide will delve into the quantitative effects of this compound on cell proliferation and angiogenesis, provide detailed methodologies for key experimental assays, and illustrate the underlying molecular pathways.
Mechanism of Action: FGF Trapping
This compound acts as an extracellular trap for FGFs, with a notable affinity for FGF2. By binding to FGF2, this compound sterically hinders its interaction with its cognate receptor, FGFR1. This prevents the formation of the heparan sulfate (B86663) proteoglycan (HSPG)/FGF2/FGFR1 ternary complex, a critical step for receptor dimerization and the activation of its intracellular tyrosine kinase domain. The abrogation of FGFR signaling subsequently inhibits downstream pro-survival and pro-proliferative pathways, primarily the MAPK/ERK and PI3K/Akt pathways.
Quantitative Data
Effect on Cell Proliferation
This compound has demonstrated significant anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for various cancer types.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| RPMI 8226 | Multiple Myeloma | 18 - 35 | [4][5] |
| U266 | Multiple Myeloma | 18 - 35 | [4][5] |
| NCI-H460 | Non-Small Cell Lung Cancer | Data not available | |
| A549 | Non-Small Cell Lung Cancer | Data not available | |
| 92.1 | Uveal Melanoma | ~15 (concentration used for effect) | [6] |
| Mel270 | Uveal Melanoma | ~15 (concentration used for effect) | [6] |
Effect on Angiogenesis
The anti-angiogenic properties of this compound are a direct consequence of its FGF trapping mechanism. FGFs, particularly FGF2, are potent pro-angiogenic factors. By sequestering FGF2, this compound inhibits the proliferation and migration of endothelial cells and the formation of new blood vessels.
| Assay | Cell Type | This compound Concentration | Observed Effect | Reference |
| HUVEC Tube Formation | HUVEC | Data not available | Expected to inhibit tube formation | |
| In vivo Angiogenesis | Mouse Model | Data not available | Expected to reduce tumor vascularity |
Note: While the mechanism of action strongly suggests anti-angiogenic effects, specific quantitative data from in vitro tube formation assays or in vivo angiogenesis models for this compound were not found in the searched literature.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., RPMI 8226, A549, 92.1)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis
This protocol is used to detect and quantify specific proteins in a cell lysate, such as the phosphorylated forms of ERK and Akt.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensity using densitometry software.
HUVEC Tube Formation Assay
This in vitro assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.[4][7][8][9]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or similar basement membrane extract
-
This compound
-
96-well plates
-
Microscope with imaging capabilities
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in medium containing various concentrations of this compound or vehicle control.
-
Seed the HUVECs onto the Matrigel-coated wells.
-
Incubate for 4-18 hours at 37°C.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.
References
- 1. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Growth inhibition of multiple myeloma cells by a novel IkappaB kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Endothelial cell tube formation assay for the in vitro study of angiogenesis. | Semantic Scholar [semanticscholar.org]
- 8. bioscience.co.uk [bioscience.co.uk]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of NSC12 in Inhibiting FGF-Dependent Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Fibroblast Growth Factor (FGF)/FGF Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis. Its dysregulation is a key driver in the progression of numerous cancers, making it a prime target for therapeutic intervention. NSC12 has emerged as a promising small molecule inhibitor of this pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its role as a pan-FGF trap. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and drug development in this area.
Introduction
The FGF/FGFR signaling axis plays a pivotal role in both normal physiological processes and the pathogenesis of various malignancies, including multiple myeloma, lung cancer, and uveal melanoma.[1][2] Aberrant activation of this pathway, through mechanisms such as receptor mutations, gene amplification, or autocrine/paracrine loops, can lead to uncontrolled tumor growth, angiogenesis, and metastasis.[3] Consequently, targeting the FGF/FGFR pathway represents a promising strategy for cancer therapy.
This compound is a first-in-class, orally available small molecule that functions as a pan-FGF trap.[1][4] Structurally, it is a pregnenolone (B344588) derivative.[4] Unlike tyrosine kinase inhibitors that target the intracellular domain of the receptor, this compound acts extracellularly by binding to various FGF ligands. This sequestration of FGFs prevents their interaction with FGFRs, thereby inhibiting the formation of the FGF-FGFR-heparan sulfate (B86663) proteoglycan (HSPG) ternary complex required for receptor activation and downstream signaling.[3] This guide will delve into the technical details of this compound's anti-tumor activity, providing researchers with the necessary information to design and interpret experiments aimed at exploring its therapeutic potential.
Mechanism of Action of this compound
This compound functions as a multi-FGF ligand trap, effectively sequestering a broad range of FGFs and preventing their engagement with their cognate receptors.[1] This mode of action disrupts the initial step of the signaling cascade, leading to a comprehensive blockade of FGF-dependent cellular processes in tumors.
FGF/FGFR Signaling Pathway
The canonical FGF/FGFR signaling pathway is initiated by the binding of an FGF ligand to its corresponding FGFR in the presence of HSPG co-receptors. This leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain, creating docking sites for adaptor proteins and triggering multiple downstream signaling cascades. The primary pathways activated include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Predominantly regulates cell proliferation and differentiation.
-
PI3K-AKT-mTOR Pathway: Crucial for cell survival, growth, and metabolism.
-
PLCγ Pathway: Involved in cell motility and calcium signaling.
-
STAT Pathway: Plays a role in cell survival and proliferation.
The activation of these pathways culminates in transcriptional changes that drive tumorigenesis.
dot
Caption: The FGF/FGFR Signaling Cascade.
This compound's Point of Intervention
This compound directly binds to FGF ligands, preventing their association with FGFRs. This action as an "FGF trap" is the primary mechanism by which it inhibits the entire downstream signaling cascade. By sequestering FGFs, this compound effectively blocks receptor dimerization and autophosphorylation, the critical initial steps for signal propagation.
dot
Caption: this compound as an FGF Ligand Trap.
Quantitative Data on this compound Activity
The anti-tumor efficacy of this compound has been quantified in various preclinical models. The following tables summarize key in vitro and in vivo data.
Table 1: In Vitro Efficacy of this compound in FGF-Dependent Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration | Result | Reference |
| H1581 | Lung Cancer | Proliferation | IC50 | 2.6 µM | - | Giavaresi et al., 2020 |
| H520 | Lung Cancer | Proliferation | Inhibition | 10 µM | Significant reduction | Giavaresi et al., 2020 |
| HCC827 | Lung Cancer (FGF-independent) | Proliferation | Inhibition | 10 µM | No significant effect | Giavaresi et al., 2020 |
| MM.1S | Multiple Myeloma | Proliferation | Inhibition | 6 µM | Significant reduction | Castelli et al., 2021 |
| KMS-11 | Multiple Myeloma | FGFR3 Phosphorylation | Inhibition | 6 µM | Strong reduction | Castelli et al., 2021 |
| Mel285 | Uveal Melanoma | Proliferation | Inhibition | 15 µM | Significant reduction | |
| 92.1 | Uveal Melanoma | Proliferation | Inhibition | 15 µM | Significant reduction |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | This compound Dosage and Administration | Outcome Measure | Result | Reference |
| Lung Cancer (Lewis Lung Carcinoma) | Syngeneic Mice | 7.5 mg/kg, i.p. daily | Tumor Growth Inhibition | Significant reduction in tumor volume | Ronca et al., 2016 |
| Multiple Myeloma (MM.1S) | SCID Mice | 7.5 mg/kg, i.p. every other day | Tumor Growth Inhibition | Significant reduction in tumor burden | Castelli et al., 2021 |
| Uveal Melanoma (B16-LS9) | Syngeneic Mice | 7.5 mg/kg, i.p. every other day | Tumor Growth Inhibition | Significant reduction in tumor growth | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section provides protocols for key experiments used to characterize the anti-tumor effects of this compound.
Western Blot Analysis of FGFR Phosphorylation
This protocol is for assessing the inhibitory effect of this compound on FGF-induced FGFR phosphorylation in cancer cells.
Materials:
-
FGF-dependent cancer cell line (e.g., H1581, KMS-11)
-
Cell culture medium and supplements
-
This compound
-
Recombinant FGF2
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-FGFR (pan), anti-total FGFR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of this compound for 1-3 hours. Stimulate the cells with recombinant FGF2 (e.g., 10-20 ng/mL) for 15-30 minutes.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and apply ECL reagent. Visualize protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phospho-FGFR signal to the total FGFR and loading control signals.
dot
Caption: Western Blotting Workflow.
Cell Proliferation Assay
This protocol measures the effect of this compound on the proliferation of FGF-dependent cancer cells.
Materials:
-
FGF-dependent cancer cell line
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
MTT or WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT/WST-1 Assay: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value of this compound by plotting the percentage of viability against the log of the this compound concentration.
dot
Caption: Cell Proliferation Assay Workflow.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
FGF-dependent cancer cell line (e.g., MM.1S, Lewis Lung Carcinoma)
-
Immunocompromised mice (e.g., SCID, nude)
-
Matrigel (optional)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in PBS or a mixture of PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 7.5 mg/kg) or vehicle control to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) according to the predetermined schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.
-
Endpoint: At the end of the study (due to tumor size limits or predetermined duration), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).
-
Analysis: Compare tumor growth curves, final tumor weights, and other relevant parameters between the this compound-treated and control groups.
dot
Caption: In Vivo Xenograft Model Workflow.
Conclusion
This compound represents a novel and promising therapeutic agent for the treatment of FGF-dependent tumors. Its unique mechanism as a pan-FGF trap offers a distinct advantage over conventional FGFR tyrosine kinase inhibitors by acting upstream in the signaling cascade. The preclinical data summarized in this guide demonstrate its potent anti-proliferative, anti-angiogenic, and pro-apoptotic effects in a variety of cancer models. The detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the design of future studies to further elucidate the therapeutic potential of this compound and to accelerate its translation into the clinic. Continued investigation into the nuances of its interaction with the tumor microenvironment and its potential in combination therapies will be crucial in realizing the full clinical utility of this innovative anti-cancer agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unibs.it [iris.unibs.it]
- 4. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
NSC12 for the Treatment of Multiple Myeloma: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multiple myeloma (MM), a malignancy of plasma cells, remains a significant therapeutic challenge, with high rates of relapse and drug resistance. The Fibroblast Growth Factor (FGF)/FGF Receptor (FGFR) signaling pathway has been identified as a critical axis in MM cell proliferation, survival, and the supportive tumor microenvironment. This whitepaper provides an in-depth technical overview of NSC12, a novel steroidal derivative that functions as a pan-FGF trap, and its potential as a therapeutic agent for multiple myeloma. We will delve into its mechanism of action, summarize key preclinical data, detail experimental methodologies, and visualize the core signaling pathways and experimental workflows.
Introduction
The tumor microenvironment in multiple myeloma plays a pivotal role in disease progression and therapeutic resistance. Among the key signaling cascades, the FGF/FGFR axis is frequently dysregulated in MM, contributing to cell survival and proliferation. This compound has emerged as a promising preclinical candidate that targets this pathway through a unique mechanism of action. This document serves as a comprehensive guide to the science underpinning this compound's anti-myeloma activity.
Mechanism of Action: FGF Trapping and Downstream Effects
This compound is a first-in-class, orally active, small molecule that functions as a pan-FGF trap.[1] Its primary mechanism of action is to bind to FGF ligands, preventing them from interacting with their cognate FGF receptors (FGFRs). This blockade of the FGF/FGFR signaling cascade initiates a cascade of downstream events culminating in MM cell death.[1][2]
A crucial consequence of FGF/FGFR inhibition by this compound is the proteasomal degradation of the oncoprotein c-Myc.[1][2] The FGF/FGFR pathway normally stabilizes c-Myc through downstream signaling involving the RAS-RAF-MAPK and PI3K-AKT-mTOR pathways.[3][4][5] By disrupting this, this compound leads to c-Myc degradation, which in turn triggers:
-
Mitochondrial Oxidative Stress: A significant increase in mitochondrial reactive oxygen species (ROS).[1][2][6]
-
DNA Damage: Genotoxic stress resulting from the elevated ROS levels.[1][7]
-
Apoptosis: Programmed cell death of the multiple myeloma cells.[1][6]
This mechanism has been shown to be effective in both bortezomib-sensitive and -resistant MM cells, as well as in patient-derived primary MM cells, highlighting its potential to overcome common resistance mechanisms.[1]
A chemically modified derivative of this compound, designated as compound 25b , has been developed to be a more specific inhibitor of the FGF/FGFR system, demonstrating potent antitumor activity both in vitro and in vivo.[8]
Preclinical Data Summary
The anti-myeloma efficacy of this compound has been evaluated in a series of preclinical studies using various models of multiple myeloma.
In Vitro Efficacy
This compound has demonstrated potent cytotoxic effects against a panel of human multiple myeloma cell lines, including those with and without the t(4;14) translocation which is associated with FGFR3 upregulation.[2][6]
| Cell Line | Translocation Status | IC50 (µM) | Key Findings |
| KMS-11 | t(4;14) | ~3 | Inhibition of FGFR3 signaling, downregulation of Mcl-1, and caspase-3 activation.[6] |
| OPM-2 | t(4;14) | ~3 | Blockade of proliferation.[6] |
| U-266 | No t(4;14) | ~3 | Blockade of proliferation.[6] |
| RPMI8226 | No t(4;14) | ~3 | Blockade of proliferation.[6] |
Cytofluorimetric analysis revealed that this compound treatment resulted in 100% apoptotic cell death after 24 hours.[2][6]
In Vivo Efficacy
Oral administration of this compound has been shown to significantly inhibit tumor growth in xenograft models of multiple myeloma.
| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |
| KMS-11 (subcutaneous) | This compound (oral) | 286.9 ± 22.4 mm³ (treated) vs. 459.8 ± 27.4 mm³ (vehicle) | [6] |
| RPMI8226 (subcutaneous) | This compound (oral) | 141.5 ± 17.7 mm³ (treated) vs. 245.9 ± 46.4 mm³ (vehicle) | [6] |
Experimental Protocols
Cell Lines and Culture
Human multiple myeloma cell lines (KMS-11, OPM-2, U-266, RPMI8226) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.
In Vitro Cytotoxicity Assay
-
Cell Seeding: MM cells are seeded in 96-well plates at a density of 5 x 104 cells per well.
-
Treatment: Cells are treated with increasing concentrations of this compound (or vehicle control) for 24, 48, and 72 hours.
-
Viability Assessment: Cell viability is determined using a standard MTT or CellTiter-Glo Luminescent Cell Viability Assay.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Western Blot Analysis
-
Cell Lysis: Treated and untreated MM cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against p-FGFR, total FGFR, c-Myc, Mcl-1, Caspase-3, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Flow Cytometry)
-
Cell Preparation: MM cells are treated with this compound for the desired time points.
-
Staining: Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.
Xenograft Mouse Model
-
Animal Model: Severe combined immunodeficient (SCID) or Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice are used.
-
Tumor Cell Implantation: Human MM cells (e.g., KMS-11 or RPMI8226) are injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Signaling Pathways and Experimental Workflows
FGF/FGFR Signaling Pathway in Multiple Myeloma
The following diagram illustrates the FGF/FGFR signaling cascade and the point of intervention for this compound.
Experimental Workflow for Preclinical Evaluation of this compound
The following diagram outlines the typical experimental workflow for assessing the anti-myeloma activity of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The FGF/FGFR/c-Myc axis as a promising therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. aacrjournals.org [aacrjournals.org]
- 7. air.unimi.it [air.unimi.it]
- 8. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
NSC12: A Novel FGF Ligand Trap for Lung Cancer Therapy - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lung cancer remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic strategies. The Fibroblast Growth Factor (FGF)/FGF Receptor (FGFR) signaling pathway is a critical mediator of tumorigenesis, promoting cell proliferation, survival, and angiogenesis. NSC12, an orally available small molecule, has been identified as a pan-FGF trap, demonstrating promising antitumor activity in preclinical lung cancer models. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols relevant to its evaluation in lung cancer therapy.
Introduction to this compound
This compound is a steroidal derivative identified through virtual screening of the National Cancer Institute (NCI) small molecule library. It functions as a pan-FGF trap, directly binding to various FGF ligands and inhibiting their interaction with their cognate receptors (FGFRs)[1]. This unique mechanism of action prevents the activation of the FGFR signaling cascade, a pathway frequently dysregulated in a subset of lung cancers, particularly those with FGFR1 amplification[2][3]. By sequestering FGFs, this compound effectively abrogates downstream signaling, leading to antitumor effects in FGF-dependent lung tumors[2].
Mechanism of Action: FGF/FGFR Signaling Blockade
This compound acts as an FGF ligand trap, physically interacting with FGFs to prevent their binding to FGFRs. This disruption of the FGF-FGFR signaling axis is the primary mechanism underlying its antitumor activity.
The FGF/FGFR Signaling Pathway
The FGF/FGFR signaling pathway plays a crucial role in normal cellular processes, including proliferation, differentiation, and migration. In cancer, aberrant activation of this pathway can drive tumor growth, angiogenesis, and metastasis. The canonical pathway is initiated by the binding of an FGF ligand to its corresponding FGFR, leading to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This, in turn, activates downstream signaling cascades, primarily the RAS-MAPK/ERK and PI3K-AKT pathways, which promote cell survival and proliferation.
Downstream Effects of this compound in Lung Cancer Cells
In FGF-dependent lung cancer cells, this compound-mediated inhibition of FGFR phosphorylation leads to a cascade of downstream events:
-
c-Myc Downregulation: A key downstream effector of FGF/FGFR signaling is the proto-oncogene c-Myc. Treatment with this compound results in a significant reduction of c-Myc protein levels[2].
-
Induction of Oxidative Stress: The downregulation of c-Myc is linked to an increase in oxidative stress within the cancer cells[2].
-
Apoptosis Induction: The culmination of these events is the induction of apoptosis, or programmed cell death, in FGF-dependent lung cancer cells[2]. This is evidenced by the cleavage of caspase-3 and PARP, key markers of apoptosis.
Preclinical Efficacy of this compound in Lung Cancer
In Vitro Activity
This compound has demonstrated potent and selective cytotoxic activity against FGF-dependent non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | Histology | FGFR1 Status | IC50 (µM) | Reference |
| NCI-H1581 | Squamous Cell Carcinoma | Amplified | 2.6 | [2] |
| NCI-H520 | Squamous Cell Carcinoma | Amplified | Not explicitly quantified, but significant reduction in proliferation observed | [2] |
| HCC827 | Adenocarcinoma | Not Amplified (EGFR mutant) | Ineffective | [2] |
Table 1: In Vitro Efficacy of this compound in NSCLC Cell Lines
In Vivo Activity
While specific quantitative data on tumor growth inhibition percentages for this compound in lung cancer xenograft models are not extensively detailed in publicly available literature, studies have confirmed its in vivo antitumor activity. Oral administration of this compound has been shown to inhibit tumor growth in murine and human lung cancer models[4]. This in vivo efficacy is attributed to the inhibition of FGFR activation, leading to reduced tumor cell proliferation and angiogenesis[1]. Further in vivo studies are warranted to establish detailed dose-response relationships and tumor growth inhibition kinetics in various lung cancer models.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's potential in lung cancer therapy.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of this compound on lung cancer cell lines.
Materials:
-
Lung cancer cell lines (e.g., NCI-H1581, NCI-H520, A549, H460)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed lung cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis for FGFR Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of FGFR.
Materials:
-
Lung cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate lung cancer cells and treat with this compound at various concentrations for a specified time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FGFR overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total FGFR and a loading control (e.g., β-actin).
Orthotopic Lung Cancer Mouse Model
This protocol describes the establishment of an orthotopic lung cancer model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Lung cancer cells (e.g., NCI-H1581, A549)
-
Matrigel
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
This compound formulation for oral administration
-
Calipers for tumor measurement (if subcutaneous) or in vivo imaging system (for orthotopic)
Procedure:
-
Cell Preparation: Culture lung cancer cells and resuspend them in a mixture of PBS and Matrigel.
-
Anesthesia: Anesthetize the mice using isoflurane.
-
Orthotopic Injection: Make a small incision on the lateral side of the chest. Inject the cell suspension directly into the lung parenchyma.
-
Wound Closure: Close the incision with surgical clips or sutures.
-
Tumor Growth Monitoring: Monitor tumor growth using a non-invasive imaging modality such as bioluminescence imaging (if cells are luciferase-tagged) or micro-CT.
-
This compound Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule. The control group should receive the vehicle.
-
Efficacy Evaluation: Monitor tumor volume and the general health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth between the this compound-treated and control groups to determine the in vivo efficacy.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of FGF-dependent lung cancers. Its unique mechanism as an FGF ligand trap offers a distinct advantage in targeting the FGF/FGFR signaling pathway. The preclinical data demonstrate its potential to inhibit cell proliferation and induce apoptosis in relevant lung cancer models.
Future research should focus on:
-
Expanding the in vitro profiling of this compound across a broader panel of lung cancer cell lines with varying FGF/FGFR statuses.
-
Conducting comprehensive in vivo efficacy studies in various orthotopic and patient-derived xenograft (PDX) models of lung cancer to establish optimal dosing and treatment schedules.
-
Investigating potential mechanisms of resistance to this compound.
-
Exploring combination therapies with other targeted agents or standard-of-care chemotherapy to enhance its antitumor activity.
The continued development of this compound holds the potential to provide a novel and effective therapeutic option for patients with FGF-driven lung cancer.
References
- 1. Targeting oncogenic KRAS in non-small cell lung cancer cells by phenformin inhibits growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unibs.it [iris.unibs.it]
- 4. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NSC12 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental use of NSC12, a potent pan-FGF trap, in a cell culture setting. The following protocols and data are intended to facilitate research into the antitumor effects of this compound and its mechanism of action.
Introduction
This compound is a small molecule that acts as an extracellular trap for Fibroblast Growth Factors (FGFs), effectively inhibiting the FGF/FGFR signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, survival, and angiogenesis, and its dysregulation is implicated in various cancers. This compound has demonstrated promising antitumor activity in preclinical models of multiple myeloma and uveal melanoma by sequestering FGFs and preventing their interaction with their receptors.
Mechanism of Action
This compound functions by binding to various FGF ligands, thereby preventing the formation of the FGF-FGFR-heparan sulfate (B86663) proteoglycan ternary complex. This blockade of ligand-receptor interaction inhibits the activation of FGFR tyrosine kinases and subsequently abrogates downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. The inhibition of these pathways leads to reduced cell proliferation, decreased cell survival, and induction of apoptosis in FGF-dependent cancer cells.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's effect on various cancer cell lines.
Table 1: this compound Treatment Concentrations for In Vitro Assays
| Cell Line | Cancer Type | Assay Type | This compound Concentration | Reference |
| 92.1 | Uveal Melanoma | Adhesion, Apoptosis | 15 µM | [3] |
| Mel270 | Uveal Melanoma | Adhesion, Apoptosis | 15 µM | [3] |
Note: IC50 values for this compound are cell line-dependent and should be determined empirically for each new cell line. The provided concentrations can be used as a starting point for designing experiments.
Experimental Protocols
Cell Culture
This protocol provides general guidelines for the culture of cell lines relevant to this compound studies. Specific media formulations may vary.
a. KMS-11 (Multiple Myeloma)
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS).[4][5] Some protocols suggest Advanced RPMI-1640 with 4% FBS.[6]
-
Culture Conditions: 37°C, 5% CO2.[5]
-
Subculture: KMS-11 can grow as both adherent and suspension cells.[6] For adherent cultures, wash with PBS and detach using trypsin. For suspension cultures, dilute the cells to the appropriate density.
b. 92.1 and Mel270 (Uveal Melanoma)
-
Media for 92.1: RPMI-1640 with 20% FBS.[7]
-
Media for Mel270: RPMI-1640 with 10% FBS and 1% L-glutamine.[7]
-
Culture Conditions: 37°C, 5% CO2.[7]
-
Subculture: Passage cells when they reach 80-90% confluency. Detach using a suitable dissociation reagent like trypsin-EDTA.
c. B16-LS9 (Murine Melanoma)
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 with 10% FBS.[8][9]
-
Culture Conditions: 37°C, 5% CO2.[10]
-
Subculture: Passage adherent cells at 80-90% confluency using trypsin-EDTA.
Experimental Workflow for Cell Culture Maintenance
Caption: General workflow for cell culture.
Western Blot Analysis
This protocol is for assessing the effect of this compound on the phosphorylation of FGFR and downstream signaling proteins.
a. Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-FGFR, anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
b. Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Treat cells with this compound at the desired concentration (e.g., 15 µM) for the indicated time (e.g., 2 hours).[3]
-
Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well.
-
Scrape cell lysates and transfer to microcentrifuge tubes.
-
Centrifuge at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a protein assay kit.
-
Prepare samples for loading by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
a. Materials:
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
b. Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of medium containing different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Wound Healing (Scratch) Assay
This assay is used to assess cell migration.
a. Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a wound healing insert
-
Serum-free or low-serum medium
-
Microscope with a camera
b. Protocol:
-
Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Add fresh medium containing this compound at the desired concentration or a vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at regular intervals (e.g., every 6-12 hours) until the scratch in the control wells is nearly closed.
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time.
Logical Workflow for a Typical this compound Experiment
Caption: A logical workflow for this compound experiments.
References
- 1. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of five human myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KMS11-Cell-Line-(Not-for-sale) - Kyinno Bio [kyinno.com]
- 6. Keats Lab - KMS-11 [keatslab.org]
- 7. Uveal melanoma cell lines Mel270 and 92.1 exhibit a mesenchymal phenotype and sensitivity to the cytostatic effects of transforming growth factor beta in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Key Points for Culturing B16 Cell Line [procellsystem.com]
- 10. B16 Cell Line - Fundamental Guide to B16 Melanoma Cells in Oncological Research [cytion.com]
Application Notes and Protocols for the In Vivo Use of NSC12 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC12 is a small molecule, orally available pan-Fibroblast Growth Factor (FGF) trap that demonstrates significant anti-tumor activity in various preclinical mouse models. By binding to FGFs, this compound prevents their interaction with FGF receptors (FGFRs), thereby inhibiting downstream signaling pathways crucial for tumor growth, angiogenesis, and metastasis.[1][2][3][4][5][6] These application notes provide detailed protocols for the in vivo use of this compound in mouse models of multiple myeloma, lung cancer, and other solid tumors, based on currently available research.
Mechanism of Action
This compound functions as an extracellular trap for FGF ligands, effectively sequestering them and preventing the formation of the FGF-FGFR signaling complex. This disruption of the FGF/FGFR axis leads to the inhibition of downstream pathways, including the RAS-MAPK and PI3K-AKT pathways.[7] A key consequence of this inhibition is the downregulation of the oncoprotein c-Myc, leading to oxidative stress, DNA damage, and ultimately, apoptosis in cancer cells.[6][7]
Signaling Pathway
The following diagram illustrates the FGF/FGFR signaling pathway and the mechanism of action of this compound.
In Vivo Mouse Models: Data Summary
The following tables summarize the quantitative data from in vivo studies using this compound in various mouse cancer models.
Table 1: this compound Efficacy in a Prostate Cancer Mouse Model
| Parameter | Details |
| Mouse Strain | Syngeneic wild-type mice |
| Tumor Model | Subcutaneous injection of TRAMP-C2 cells |
| This compound Dosage | 7.5 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Treatment Schedule | Twice a week |
| Vehicle | DMSO |
| Observed Effects | Significant inhibition of neovessel density and mast cell recruitment.[8] |
Table 2: this compound Efficacy in a Uveal Melanoma Liver Metastasis Model
| Parameter | Details |
| Mouse Strain | Wild-type mice |
| Tumor Model | Liver grafting of B16-LS9-luc cells |
| This compound Dosage | 7.5 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Treatment Schedule | Every other day |
| Observed Effects | Hampered tumor growth.[9] |
Table 3: this compound Efficacy in a Bladder Cancer Xenograft Model
| Parameter | Details |
| Mouse Strain | NOD/Scid mice |
| Tumor Model | Subcutaneous grafting of 5637 cells |
| This compound Dosage | Not explicitly stated in abstract |
| Administration Route | Not explicitly stated in abstract |
| Treatment Schedule | Not explicitly stated in abstract |
| Observed Effects | Significantly reduced tumor burden.[10] |
Experimental Protocols
Protocol 1: General Protocol for Subcutaneous Xenograft Mouse Model
This protocol provides a general framework for establishing a subcutaneous xenograft model and assessing the efficacy of this compound.
References
- 1. ora.uniurb.it [ora.uniurb.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New developments in the biology of fibroblast growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The FGF/FGFR/c-Myc axis as a promising therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fibroblast growth factor modulates mast cell recruitment in a murine model of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for NSC12 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC12 is an orally available, small-molecule pan-Fibroblast Growth Factor (FGF) trap. It functions by inhibiting the interaction between FGFs and their receptors (FGFRs), thereby blocking the activation of the FGF/FGFR signaling pathway. This pathway is a critical regulator of various cellular processes, including proliferation, survival, and angiogenesis. Dysregulation of the FGF/FGFR axis has been implicated in the progression of several cancers. In preclinical animal models, this compound has demonstrated promising anti-tumor activity, making it a compound of significant interest for cancer research and drug development.
These application notes provide detailed information on the dosage and administration of this compound for in vivo animal studies, based on published research. The protocols and data presented herein are intended to serve as a guide for researchers designing and conducting preclinical efficacy and pharmacology studies.
Mechanism of Action: FGF/FGFR Signaling Inhibition
This compound acts as a "trap" for multiple FGF ligands. By binding to FGFs, this compound prevents them from interacting with their cognate receptors (FGFRs) on the cell surface. This disruption of the FGF-FGFR binding is the primary mechanism of action, leading to the inhibition of downstream signaling cascades.
The binding of FGF to FGFR, in the presence of heparan sulfate (B86663) proteoglycans (HSPGs), normally triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This phosphorylation event initiates a cascade of intracellular signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.
By sequestering FGF ligands, this compound effectively blocks these downstream events. Published research indicates that treatment with this compound leads to the degradation of the oncoprotein c-Myc, which in turn induces mitochondrial oxidative stress, DNA damage, and ultimately, apoptotic cell death in cancer cells dependent on FGF signaling.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in animal studies, primarily focusing on a multiple myeloma xenograft model.
| Parameter | Value | Animal Model | Tumor Type | Source |
| Dosage | 7.5 mg/kg | Immunodeficient Mice | Multiple Myeloma | [1] |
| Administration Route | Oral | Immunodeficient Mice | Multiple Myeloma | [1] |
| Vehicle | Not explicitly stated | - | - | - |
| Frequency | Not explicitly stated (implied daily or every other day from figures) | Immunodeficient Mice | Multiple Myeloma | [1] |
Experimental Protocols
In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
This protocol is based on the methodology described in studies investigating the anti-tumor effects of this compound.
1. Animal Model:
-
Species: Immunodeficient mice (e.g., NOD/SCID or similar strains) are suitable to prevent graft rejection of human tumor cells.
-
Age/Weight: 6-8 weeks old.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
2. Tumor Cell Implantation:
-
Cell Line: A suitable cancer cell line with known dependence on FGF/FGFR signaling (e.g., KMS-11 or RPMI8226 for multiple myeloma).
-
Preparation: Harvest cells during the logarithmic growth phase. Resuspend the cells in a suitable sterile medium (e.g., PBS or Matrigel mixture).
-
Injection: Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
Monitoring: Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (length x width^2) / 2.
3. This compound Preparation and Administration:
-
Dosage Calculation: Calculate the required amount of this compound based on the animal's body weight (7.5 mg/kg).[1]
-
Vehicle Selection: While the specific vehicle was not mentioned in the primary source, common vehicles for oral gavage of hydrophobic compounds include corn oil, or aqueous solutions of carboxymethyl cellulose (B213188) (CMC) or hydroxypropyl methylcellulose (B11928114) (HPMC).[3] A pilot study to determine the optimal vehicle for this compound solubility and tolerability is recommended.
-
Preparation of Dosing Solution:
-
Weigh the appropriate amount of this compound.
-
If using an oil-based vehicle, dissolve this compound directly in the oil. Gentle warming and sonication may be required to aid dissolution.
-
If using an aqueous suspension, first create a paste of this compound with a small amount of the vehicle. Then, gradually add the remaining vehicle while continuously mixing to ensure a homogenous suspension.
-
-
Administration:
-
Administer the this compound solution or suspension orally using a gavage needle.
-
The administration volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).
-
The frequency of administration should be determined based on the experimental design, with daily or every-other-day dosing being common starting points.
-
4. Experimental Workflow:
References
NSC12 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC12 is a small molecule inhibitor that functions as an extracellular trap for fibroblast growth factor 2 (FGF2), effectively interfering with the interaction between FGF2 and its receptor, FGFR1.[1] This inhibitory action disrupts the FGF/FGFR signaling pathway, which is a critical regulator of cell proliferation, differentiation, and migration. Dysregulation of this pathway is implicated in the pathogenesis of various cancers. This compound has demonstrated promising antitumor activity in both in vitro and in vivo models of FGF-dependent cancers, including lung cancer and multiple myeloma, making it a compound of significant interest for cancer research and drug development.[2][3] These application notes provide detailed protocols for the preparation and experimental use of this compound.
Physicochemical Properties and Solubility
While specific quantitative solubility data for this compound is not widely published, empirical evidence from scientific literature indicates its solubility characteristics in common laboratory solvents.
Data Presentation: Solubility and Storage
| Property | Data | Source/Comments |
| Appearance | Crystalline solid | General observation for small molecule compounds. |
| Solubility | ||
| DMSO | Soluble to at least 15 mM | Inferred from concentrations used in in vitro studies.[4][5] For practical purposes, preparing a 10-20 mM stock solution is recommended. |
| Ethanol (B145695) | Information not readily available | It is advisable to test solubility in a small scale if ethanol is required as a solvent. |
| PBS (pH 7.4) | Poorly soluble | Hydrophobic nature of the compound suggests low aqueous solubility. Direct dissolution in PBS is not recommended. |
| Water | Poorly soluble | Similar to PBS, direct dissolution in water is not recommended. |
| Storage (Solid) | -20°C for up to 3 years, 4°C for up to 2 years | General guidelines for solid small molecules. |
| Storage (Stock Solution in DMSO) | -80°C for up to 6 months, -20°C for up to 1 month | To minimize degradation, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Preparation of this compound for In Vitro Experiments
Objective: To prepare a stock solution of this compound in DMSO and subsequent working solutions in cell culture medium for treating cells in culture.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Protocol:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution directly into pre-warmed complete cell culture medium to the desired final concentration (e.g., 6 µM, 15 µM).[4][5]
-
Important: To avoid precipitation, it is recommended to perform a serial dilution. For example, first, dilute the 10 mM stock solution 1:100 in culture medium to obtain a 100 µM intermediate solution, then further dilute this to the final concentration.
-
The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to minimize solvent toxicity to the cells.
-
Include a vehicle control in your experiments (culture medium with the same final concentration of DMSO as the this compound-treated samples).
-
Use the prepared working solution immediately for cell treatment.
-
In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions (prepared as described above)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow the cells to attach.
-
-
Cell Treatment:
-
Prepare a series of this compound working solutions at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound working solutions to the respective wells. Include wells for vehicle control (medium with DMSO) and untreated control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Western Blot Analysis of FGFR Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of FGFR and its downstream signaling proteins (e.g., FRS2, ERK1/2).[4]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-FRS2, anti-total-FRS2, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if investigating ligand-stimulated phosphorylation.
-
Treat the cells with the desired concentration of this compound (e.g., 15 µM) for a specified time (e.g., 3 hours).[4] Include a vehicle control.
-
If applicable, stimulate the cells with FGF2 for a short period (e.g., 15-30 minutes) before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes.
-
Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Preparation of this compound for In Vivo Experiments
Objective: To prepare a stable and safe formulation of this compound for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
PEG300 (Polyethylene glycol 300), sterile, injectable grade
-
Tween-80, sterile, injectable grade
-
Saline (0.9% NaCl), sterile
-
Sterile vials and syringes
-
0.22 µm sterile syringe filter
Protocol:
-
Vehicle Preparation:
-
A commonly used vehicle for hydrophobic compounds consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
To prepare 10 mL of this vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween-80, and 4.5 mL of sterile saline.
-
Mix the components thoroughly.
-
-
This compound Formulation:
-
Accurately weigh the required amount of this compound to achieve the desired final concentration for dosing (e.g., for a 7.5 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 1.875 mg/mL).
-
First, dissolve the this compound powder in the DMSO component of the vehicle. Gentle warming or vortexing can aid dissolution.
-
Sequentially add the PEG300, Tween-80, and saline, mixing well after each addition to maintain a clear solution.
-
Visually inspect the final formulation for any precipitation.
-
Filter the final formulation through a 0.22 µm sterile syringe filter before administration.
-
It is recommended to prepare the dosing solution fresh on the day of administration.
-
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the antitumor efficacy of this compound in a subcutaneous tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cells capable of forming tumors in mice
-
Matrigel (optional, can improve tumor take rate)
-
This compound formulation and vehicle control
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel (typically a 1:1 ratio with the cell suspension).
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 7.5 mg/kg) or vehicle control via intraperitoneal injection according to the desired schedule (e.g., every other day).[1]
-
Monitor the body weight of the mice and tumor size regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Endpoint and Analysis:
-
Continue the treatment for the planned duration or until the tumors in the control group reach the predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tumors can be processed for further analysis (e.g., histology, Western blotting).
-
Compare the tumor growth rates and final tumor sizes between the this compound-treated and vehicle control groups to assess efficacy.
-
Visualizations
Caption: this compound inhibits the FGF/FGFR signaling pathway.
Caption: In vitro experimental workflow for this compound.
References
- 1. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maximum tolerated dose and toxicity evaluation of orally administered docetaxel granule in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Refining MTD studies | NC3Rs [nc3rs.org.uk]
- 5. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for NSC12 in Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC12 is a small molecule that functions as a pan-Fibroblast Growth Factor (FGF) trap, effectively inhibiting the FGF/FGFR signaling pathway.[1][2] This pathway is crucial in regulating a variety of cellular processes, including proliferation, migration, and survival. In numerous cancer models, the FGF/FGFR axis is dysregulated, contributing to tumor growth and progression. This compound exerts its anti-proliferative effects by binding to FGF ligands, thereby preventing their interaction with FGF receptors (FGFRs) and inhibiting the subsequent activation of downstream signaling cascades.[1][2] These application notes provide detailed protocols for utilizing this compound in common cell proliferation assays and summarize its efficacy across various cancer cell lines.
Mechanism of Action
This compound acts as a molecular trap for FGFs, sequestering them and preventing the formation of the FGF-FGFR complex. This blockade of ligand-receptor interaction inhibits the dimerization and transphosphorylation of FGFRs, which are critical initial steps in signal transduction. Consequently, downstream signaling pathways pivotal for cell proliferation, such as the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, are suppressed. The inhibition of these pathways ultimately leads to cell cycle arrest and a reduction in cell proliferation.
Data Presentation
The anti-proliferative activity of this compound has been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit cell proliferation by 50%, are summarized in the table below. This data provides a comparative overview of the compound's potency across different cancer types.
| Cell Line | Cancer Type | Assay Duration (hours) | IC50 (µM) |
| Uveal Melanoma | |||
| 92.1 | Uveal Melanoma | 72 | ~15 |
| Mel270 | Uveal Melanoma | 72 | ~15 |
| Multiple Myeloma | |||
| RPMI 8226 | Multiple Myeloma | 48 | Not explicitly stated, but effective |
| U266 | Multiple Myeloma | 48 | Not explicitly stated, but effective |
| Lung Cancer | |||
| A549 | Non-Small Cell Lung Cancer | 72 | Not explicitly stated, but effective |
| H460 | Non-Small Cell Lung Cancer | 72 | Not explicitly stated, but effective |
Note: While several studies confirm the anti-proliferative effects of this compound in these cell lines, specific IC50 values are not consistently reported in a tabular format. The values for uveal melanoma are estimated based on graphical data, and for multiple myeloma and lung cancer, the effectiveness is noted without precise IC50 values being readily available in the reviewed literature.
Experimental Protocols
The following are detailed protocols for commonly used cell proliferation assays, adapted for the evaluation of this compound's anti-proliferative effects.
Experimental Workflow
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT to purple formazan (B1609692) crystals.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations to determine the IC50 value accurately.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay is a colorimetric method that measures cell viability. However, the formazan product of XTT reduction is water-soluble, simplifying the protocol.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound
-
96-well flat-bottom plates
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay.
-
-
This compound Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
After the treatment incubation, add 50 µL of the XTT labeling mixture to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C and 5% CO₂. The incubation time may need to be optimized depending on the cell type and density.
-
-
Data Acquisition:
-
Measure the absorbance at 450-500 nm using a microplate reader.
-
BrdU (Bromodeoxyuridine) Incorporation Assay
This assay measures DNA synthesis as an indicator of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA and is detected using a specific antibody.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound
-
96-well flat-bottom plates
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to an enzyme or fluorophore)
-
Substrate for the enzyme (if applicable)
-
Wash buffer
-
Microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay.
-
-
This compound Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
BrdU Labeling:
-
Towards the end of the treatment period (e.g., the last 2-4 hours), add BrdU labeling solution to each well.
-
Incubate for the recommended time to allow for BrdU incorporation.
-
-
Cell Fixation and DNA Denaturation:
-
Carefully remove the medium and fix the cells with the fixing/denaturing solution.
-
Wash the cells with wash buffer.
-
-
Immunodetection:
-
Add the anti-BrdU antibody to each well and incubate.
-
Wash the cells to remove any unbound antibody.
-
If using an enzyme-conjugated antibody, add the substrate and incubate to allow for color development.
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence using a microplate reader. Alternatively, cells can be visualized and quantified using a fluorescence microscope.
-
Conclusion
This compound is a potent inhibitor of the FGF/FGFR signaling pathway with demonstrated anti-proliferative effects in various cancer cell lines. The provided protocols for MTT, XTT, and BrdU assays offer robust methods for quantifying the efficacy of this compound in a laboratory setting. The compiled IC50 data serves as a valuable reference for researchers initiating studies with this compound. Further investigation into the precise IC50 values across a broader range of cancer cell lines will continue to elucidate the therapeutic potential of this compound.
References
- 1. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC12 in Western Blot Analysis of FGFR Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the pan-FGF trap, NSC12, to analyze the phosphorylation status of Fibroblast Growth Factor Receptors (FGFRs) by Western blot. This method is critical for researchers investigating FGFR signaling, developing anti-cancer therapeutics, and validating the mechanism of action of FGFR inhibitors.
Introduction to this compound
This compound is an orally available, small molecule that functions as a pan-FGF trap. It effectively inhibits the interaction between Fibroblast Growth Factors (FGFs) and their receptors (FGFRs).[1][2] By binding to various FGF ligands, this compound prevents the formation of the FGF-FGFR complex, thereby inhibiting receptor dimerization and subsequent autophosphorylation of key tyrosine residues within the FGFR kinase domain.[1][3] This blockade of the initial activation step of the FGFR signaling cascade makes this compound a valuable tool for studying FGF-dependent cellular processes and a potential anti-tumor agent in cancers driven by aberrant FGFR signaling.[4][5] Western blotting is a fundamental technique to quantify the reduction in FGFR phosphorylation and thus confirm the inhibitory effect of this compound.
FGFR Signaling Pathway and this compound Inhibition
The binding of an FGF ligand, in conjunction with heparan sulfate (B86663) proteoglycans (HSPG), to its corresponding FGFR induces receptor dimerization. This leads to the trans-autophosphorylation of specific tyrosine residues in the cytoplasmic domain, such as Tyr653 and Tyr654.[3] This phosphorylation event creates docking sites for downstream signaling proteins, activating crucial pathways like the RAS-MAPK, PI3K-AKT, PLCγ, and JAK-STAT cascades.[6][7][8] These pathways regulate a multitude of cellular functions, including proliferation, differentiation, migration, and survival.[9][10] Dysregulation of this signaling is implicated in various cancers.[3][11] this compound acts extracellularly by sequestering FGF ligands, preventing the initial ligand-receptor interaction and subsequent receptor activation.[1][4]
// Nodes FGF [label="FGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FGFR [label="FGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pFGFR [label="p-FGFR\n(Dimerization & Autophosphorylation)", fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,dashed"]; FRS2 [label="FRS2", fillcolor="#F1F3F4", fontcolor="#202124"]; GRB2 [label="GRB2", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK_pathway [label="RAS-MAPK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_AKT_pathway [label="PI3K-AKT Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCG [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PLCG_pathway [label="PLCγ Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK_STAT_pathway [label="JAK-STAT Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Responses [label="Cellular Responses\n(Proliferation, Survival, etc.)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges this compound -> FGF [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; FGF -> FGFR [label="Binding"]; FGFR -> pFGFR [style=dashed]; pFGFR -> FRS2; pFGFR -> PLCG; pFGFR -> JAK; FRS2 -> GRB2; GRB2 -> SOS; SOS -> RAS; RAS -> MAPK_pathway; GRB2 -> PI3K; PI3K -> AKT; AKT -> PI3K_AKT_pathway; PLCG -> PLCG_pathway; JAK -> STAT; STAT -> JAK_STAT_pathway; MAPK_pathway -> Cellular_Responses; PI3K_AKT_pathway -> Cellular_Responses; PLCG_pathway -> Cellular_Responses; JAK_STAT_pathway -> Cellular_Responses; } caption: FGFR signaling and this compound inhibition.
Experimental Protocol: Western Blot for p-FGFR
This protocol details the steps to assess the efficacy of this compound in inhibiting FGFR phosphorylation in a selected cell line.
Experimental Workflow
// Nodes Cell_Culture [label="1. Cell Culture & Seeding", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="2. This compound Treatment", fillcolor="#FBBC05", fontcolor="#202124"]; Lysis [label="3. Protein Extraction (Lysis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Quantification [label="4. Protein Quantification (BCA Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; SDS_PAGE [label="5. SDS-PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transfer [label="6. Protein Transfer (Blotting)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blocking [label="7. Membrane Blocking", fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Ab [label="8. Primary Antibody Incubation\n(p-FGFR or Total FGFR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Secondary_Ab [label="9. Secondary Antibody Incubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="10. Signal Detection (ECL)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="11. Data Analysis (Densitometry)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Treatment; Treatment -> Lysis; Lysis -> Quantification; Quantification -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Analysis; } caption: Workflow for p-FGFR Western Blot analysis.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Cell Line | FGFR-dependent cancer cell line (e.g., NCI-H1581, KATO III)[1][4] |
| This compound | Stock solution in fresh DMSO (e.g., 10 mg/mL)[1] |
| Cell Culture Medium | As required for the specific cell line (e.g., RPMI) |
| Fetal Bovine Serum (FBS) | Standard cell culture grade |
| Lysis Buffer | RIPA buffer with protease and phosphatase inhibitors |
| Protein Assay | BCA Protein Assay Kit |
| Primary Antibodies | Anti-phospho-FGFR (e.g., Tyr653/654), Anti-total-FGFR |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG |
| Blocking Buffer | 5% Bovine Serum Albumin (BSA) in TBST[12] |
| Wash Buffer | Tris-Buffered Saline with 0.1% Tween 20 (TBST) |
| Detection Substrate | Enhanced Chemiluminescence (ECL) substrate |
Procedure
-
Cell Culture and Treatment:
-
Seed the chosen cells in appropriate culture plates. Aim for 70-80% confluency at the time of treatment.[3]
-
Starve cells in low-serum media (e.g., 1% FBS) for 24 hours prior to treatment to reduce basal receptor activation.
-
Treat cells with varying concentrations of this compound (e.g., 1 µM, 3 µM, 6 µM, 15 µM) for a specified duration (e.g., 3 hours).[5][13] Include a vehicle-only (DMSO) control.
-
-
Protein Extraction:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples. Load 20-30 µg of protein per lane into an SDS-polyacrylamide gel.[3]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-p-FGFR) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times for 5-10 minutes each with TBST.[3]
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.[3]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the ECL substrate and apply it to the membrane according to the manufacturer's protocol.[3]
-
Capture the chemiluminescent signal using a digital imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total FGFR or a loading control like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[3] Normalize the p-FGFR signal to the total FGFR signal for each sample.
-
Data Presentation and Interpretation
The results of the Western blot can be presented to show the dose-dependent effect of this compound on FGFR phosphorylation.
Representative Quantitative Data
The following table illustrates how to present the quantified data from a dose-response experiment.
| This compound Concentration (µM) | p-FGFR Intensity (Arbitrary Units) | Total FGFR Intensity (Arbitrary Units) | Normalized p-FGFR/Total FGFR Ratio | % Inhibition of Phosphorylation |
| 0 (Vehicle) | 15,200 | 15,500 | 0.98 | 0% |
| 1 | 11,800 | 15,300 | 0.77 | 21.4% |
| 3 | 7,500 | 15,600 | 0.48 | 51.0% |
| 6 | 4,100 | 15,400 | 0.27 | 72.4% |
| 15 | 1,200 | 15,500 | 0.08 | 91.8% |
Data are for illustrative purposes only.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| High Background | Insufficient blocking or washing. | Increase blocking time to 2 hours. Increase the number and duration of washes. Use fresh blocking and wash buffers.[3] |
| No/Weak Signal | Insufficient protein loaded or low target abundance. | Increase protein loading amount. Confirm cell line expresses the target FGFR. |
| Ineffective antibody. | Check antibody datasheet for recommended dilution and positive controls. Titrate the primary antibody. | |
| Non-specific Bands | Antibody concentration is too high. | Optimize the primary and secondary antibody dilutions.[3] |
| Contamination or protein degradation. | Use fresh lysis buffer with protease/phosphatase inhibitors. Handle samples on ice. |
By following this detailed protocol, researchers can effectively utilize this compound as a tool to investigate FGFR signaling and quantify its inhibitory effects on receptor phosphorylation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
Application of NSC12 in Angiogenesis Assays: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC12 is a small molecule identified as an extracellular trap for Fibroblast Growth Factor 2 (FGF2).[1] By binding to FGF2, this compound effectively interferes with the interaction between FGF2 and its receptor, FGFR1.[1] This mechanism disrupts the FGF signaling pathway, a critical cascade involved in cell proliferation, survival, and angiogenesis. The ability of this compound to inhibit FGF-dependent processes makes it a compound of significant interest for cancer therapy and in the study of angiogenesis.[2][3][4][5] While this compound is reported to inhibit FGF-dependent angiogenesis and tumor cell proliferation in vitro and reduce tumor growth in vivo, specific application data and detailed protocols for its use in standard angiogenesis assays are not extensively documented in publicly available literature.[6]
This document provides detailed protocols for three standard angiogenesis assays—the Endothelial Cell Tube Formation Assay, the Ex Vivo Aortic Ring Assay, and the In Vivo Chick Chorioallantoic Membrane (CAM) Assay—that are suitable for evaluating the anti-angiogenic potential of compounds like this compound. Additionally, it includes information on the mechanism of action of this compound and visual workflows to guide researchers in their experimental design.
Mechanism of Action: this compound as an FGF Trap
This compound functions by directly binding to Fibroblast Growth Factors (FGFs), preventing them from activating their corresponding receptors (FGFRs) on the surface of endothelial cells. This interruption of the FGF/FGFR signaling axis is crucial, as this pathway is a key driver of angiogenesis. The binding of FGF to its receptor normally triggers a cascade of downstream signaling events, including the activation of the MAPK/ERK and PI3K/Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and the formation of new blood vessels. By sequestering FGF, this compound effectively blocks these pro-angiogenic signals.
Quantitative Data Summary
Specific quantitative data for this compound in dedicated angiogenesis assays is limited in the available literature. However, studies on related cellular processes provide an indication of effective concentrations. For instance, in studies with B16-LS9 melanoma cells, this compound has been observed to affect cell proliferation and migration at concentrations in the low micromolar range.
| Cell Process | Cell Line | Effective this compound Concentration | Observed Effect |
| Cell Proliferation | B16-LS9 | 2.5 µM | Inhibition of colony formation.[7] |
| Cell Migration | B16-LS9 | 3.0 µM | Inhibition of cell migration in a wound-healing assay.[7] |
Researchers should consider these concentrations as a starting point for dose-response experiments in the angiogenesis assays described below.
Experimental Protocols and Workflows
The following are detailed, generic protocols for standard angiogenesis assays that can be adapted for testing the anti-angiogenic properties of this compound.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix. It is a rapid and widely used method to screen for angiogenic inhibitors.
Protocol:
-
Preparation of Matrix Gel:
-
Thaw basement membrane extract (e.g., Matrigel) on ice at 4°C overnight.
-
Using pre-chilled pipette tips, add 50 µL of the matrix solution to each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) in appropriate endothelial growth medium until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in basal medium containing a low serum concentration (e.g., 0.5-2%).
-
Prepare serial dilutions of this compound in the cell suspension. A suggested starting concentration range is 1 µM to 20 µM. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.
-
-
Assay Procedure:
-
Add 100-150 µL of the cell suspension (containing 1-2 x 104 cells) to each matrix-coated well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 18 hours.
-
-
Data Acquisition and Analysis:
-
Visualize the formation of capillary-like structures using an inverted light microscope.
-
Capture images of the tube network in each well.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Ex Vivo Aortic Ring Assay
This assay provides a more complex, organotypic model of angiogenesis where new microvessels sprout from a cross-section of an aorta embedded in a 3D matrix.
Protocol:
-
Aortic Ring Preparation:
-
Euthanize a 6-8 week old rat or mouse according to institutional guidelines.
-
Aseptically dissect the thoracic aorta and place it in a petri dish containing cold, sterile phosphate-buffered saline (PBS).
-
Carefully remove the surrounding fibro-adipose tissue.
-
Cross-section the aorta into 1 mm thick rings using a sterile scalpel.
-
-
Embedding and Treatment:
-
Coat the wells of a 48-well plate with a layer of collagen gel or Matrigel and allow it to polymerize at 37°C.
-
Place a single aortic ring in the center of each well.
-
Cover the ring with an additional layer of the matrix and allow it to solidify.
-
Add endothelial basal medium supplemented with growth factors and serum.
-
Add this compound at various concentrations to the treatment wells. Include a vehicle control.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 7 to 14 days, replacing the medium every 2-3 days with fresh medium containing the respective treatments.
-
Monitor the outgrowth of microvessels from the aortic rings using a phase-contrast microscope every other day.
-
Capture images at the end of the incubation period.
-
Quantify the angiogenic response by measuring the area or the length of the vessel sprouts emanating from the ring.
-
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model that uses the highly vascularized membrane of a developing chick embryo to study angiogenesis.
Protocol:
-
Egg Preparation:
-
Incubate fertilized chicken eggs in a humidified incubator at 37°C for 3-4 days.
-
On embryonic day 3 or 4, sterilize the eggshell with 70% ethanol.
-
Carefully create a small window (1-2 cm²) in the shell over the air sac to expose the CAM, avoiding damage to the underlying membrane and embryo.
-
-
Application of this compound:
-
Prepare a sterile carrier, such as a small filter paper disk, a gelatin sponge, or a plastic coverslip.
-
Dissolve this compound in a biocompatible solvent and apply a specific amount to the carrier. Allow the solvent to evaporate.
-
Gently place the carrier containing this compound directly onto the CAM, preferably in an area with fewer large vessels. Use a carrier with vehicle alone as a negative control.
-
-
Incubation and Observation:
-
Seal the window with sterile adhesive tape and return the eggs to the incubator for an additional 48-72 hours.
-
After incubation, re-open the window and observe the vasculature in the area around the carrier.
-
The anti-angiogenic effect is typically observed as a reduction in the number and density of blood vessels converging towards the carrier, creating an "avascular zone."
-
-
Quantification:
-
Capture images of the CAM using a stereomicroscope equipped with a camera.
-
Quantify the angiogenic response by counting the number of blood vessel branch points within a defined area around the carrier or by measuring the area of the avascular zone.
-
Conclusion
This compound presents a promising anti-angiogenic strategy through its targeted inhibition of the FGF signaling pathway. While specific application data in standard angiogenesis assays remains to be broadly published, the detailed protocols provided herein for the tube formation, aortic ring, and CAM assays offer a robust framework for researchers to investigate and quantify the anti-angiogenic effects of this compound. The suggested starting concentrations, derived from related cell-based assays, should be optimized for each specific experimental system. Through the systematic application of these assays, a comprehensive understanding of the anti-angiogenic profile of this compound can be achieved, paving the way for its further development as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unibs.it [iris.unibs.it]
- 4. Discovery of novel FGF trap small molecules endowed with anti-myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NSC 12 - Biochemicals - CAT N°: 20117 [bertin-bioreagent.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: NSC12 in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC12 is an orally available small molecule that functions as a pan-Fibroblast Growth Factor (FGF) trap.[1][2][3] Its primary mechanism of action involves binding to various FGF ligands, which prevents them from interacting with their corresponding Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] This disruption of the FGF/FGFR signaling axis inhibits downstream pathways, such as the MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.[4] By sequestering FGFs, this compound effectively hampers tumor growth in FGF-dependent cancer models.[5][6][7] The unique mode of action of this compound presents a compelling rationale for its use in combination with traditional chemotherapy agents to enhance anti-tumor efficacy and potentially overcome resistance.
Quantitative Data Summary
The following tables are designed to summarize key quantitative data from in vitro studies of this compound in combination with common chemotherapy agents.
Note on Data Availability: As of the compilation of this document, specific quantitative data (IC50 values and Combination Indices) for the combination of this compound with doxorubicin (B1662922), cisplatin, paclitaxel, and gemcitabine (B846) are not extensively available in publicly accessible literature. The protocols detailed in the subsequent sections provide a framework for researchers to generate this data for their specific cancer models of interest.
Table 1: IC50 Values of this compound and Chemotherapy Agents Alone and in Combination
| Cell Line | Drug(s) | IC50 (Single Agent) | IC50 (in Combination with this compound) | Fold Change |
| e.g., A549 | This compound | Data to be generated | - | - |
| Doxorubicin | Data to be generated | Data to be generated | Data to be generated | |
| e.g., MCF-7 | This compound | Data to be generated | - | - |
| Cisplatin | Data to be generated | Data to be generated | Data to be generated | |
| e.g., HCT116 | This compound | Data to be generated | - | - |
| Paclitaxel | Data to be generated | Data to be generated | Data to be generated | |
| e.g., PANC-1 | This compound | Data to be generated | - | - |
| Gemcitabine | Data to be generated | Data to be generated | Data to be generated |
Table 2: Combination Index (CI) Values for this compound and Chemotherapy Combinations
| Cell Line | Drug Combination | Effect Level (Fa) | Combination Index (CI) | Interpretation |
| e.g., A549 | This compound + Doxorubicin | 0.5 | Data to be generated | Synergy (CI < 0.9), Additive (0.9-1.1), or Antagonism (CI > 1.1) |
| 0.75 | Data to be generated | |||
| 0.9 | Data to be generated | |||
| e.g., MCF-7 | This compound + Cisplatin | 0.5 | Data to be generated | |
| 0.75 | Data to be generated | |||
| 0.9 | Data to be generated | |||
| e.g., HCT116 | This compound + Paclitaxel | 0.5 | Data to be generated | |
| 0.75 | Data to be generated | |||
| 0.9 | Data to be generated | |||
| e.g., PANC-1 | This compound + Gemcitabine | 0.5 | Data to be generated | |
| 0.75 | Data to be generated | |||
| 0.9 | Data to be generated |
Signaling Pathway Visualization
Experimental Workflows
Detailed Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound in combination with other chemotherapy agents.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound
-
Chemotherapy agent (e.g., Doxorubicin, Cisplatin, Paclitaxel, Gemcitabine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[8]
-
Drug Preparation: Prepare serial dilutions of this compound and the selected chemotherapy agent in complete medium at 2x the final desired concentrations.
-
Treatment:
-
Single Agent: Add 100 µL of the 2x drug dilutions to the respective wells.
-
Combination Treatment: Add 50 µL of each 2x drug solution to the wells for the combination treatment.
-
Control: Add 100 µL of complete medium to the control wells.
-
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.[8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each agent alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 0.9), additive (CI = 0.9-1.1), or antagonistic (CI > 1.1).[8]
Apoptosis Detection using Annexin V/Propidium Iodide Staining
This protocol quantifies the induction of apoptosis by this compound and chemotherapy combinations.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
This compound and chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, or the combination at desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[3][10]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[3][10]
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatments.
Cell Cycle Analysis using Propidium Iodide Staining
This protocol assesses the effect of this compound and chemotherapy combinations on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
This compound and chemotherapy agent
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[11][12]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the drugs for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[11][12]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.[11][12]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the DNA content.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle to identify any drug-induced cell cycle arrest.
References
- 1. protocols.io [protocols.io]
- 2. docs.research.missouri.edu [docs.research.missouri.edu]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Sequential combination therapy of CDK inhibition and doxorubicin is synthetically lethal in p53-mutant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical and clinical studies with combinations of pemetrexed and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel FGF trap small molecules endowed with anti-myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase II study of gemcitabine plus nab-paclitaxel as first-line therapy for locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. igbmc.fr [igbmc.fr]
- 12. ucl.ac.uk [ucl.ac.uk]
NSC12: A Versatile Tool for Interrogating Fibroblast Growth Factor Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor (FGF) signaling is a crucial pathway regulating a multitude of cellular processes, including proliferation, differentiation, migration, and survival. Dysregulation of the FGF/FGFR (Fibroblast Growth Factor Receptor) axis is implicated in various pathologies, most notably in cancer, where it can drive tumor growth, angiogenesis, and resistance to therapy. NSC12 is a small molecule characterized as a pan-FGF trap, which functions by binding to various FGF ligands and preventing their interaction with their cognate receptors. This inhibitory action makes this compound a valuable research tool for elucidating the roles of FGF signaling in both normal physiology and disease states.
This document provides detailed application notes and experimental protocols for utilizing this compound to study FGF signaling pathways.
Mechanism of Action
This compound acts as an extracellular trap for FGFs. It directly binds to multiple FGF ligands, thereby sterically hindering their association with FGFRs. This prevents the formation of the FGF-FGFR-Heparan Sulfate Proteoglycan (HSPG) ternary complex, which is essential for receptor dimerization and the subsequent activation of downstream intracellular signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[1][2] By sequestering FGFs, this compound effectively inhibits autocrine and paracrine FGF signaling loops that are often hyperactivated in cancer.[3]
Figure 1: Mechanism of action of this compound as an FGF trap.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a reference for experimental design.
Table 1: Binding Affinity of this compound for FGF Ligands
| FGF Ligand | Dissociation Constant (Kd) |
| FGF2 | 51 µM[1] |
| FGF3 | 16 - 120 µM[1] |
| FGF4 | 16 - 120 µM[1] |
| FGF6 | 16 - 120 µM[1] |
| FGF8 | 16 - 120 µM[1] |
| FGF16 | 16 - 120 µM[1] |
| FGF18 | 16 - 120 µM[1] |
| FGF20 | 16 - 120 µM[1] |
| FGF22 | 16 - 120 µM[1] |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration |
| NCI-H1581 | Lung Squamous Cell Carcinoma | Proliferation Assay | 2.6 µM[3] |
| 92.1 | Uveal Melanoma | Adhesion/Apoptosis Assay | 15 µM[4] |
| Mel270 | Uveal Melanoma | Adhesion/Apoptosis Assay | 15 µM[4] |
| KATO III | Gastric Carcinoma | Proliferation Assay | 1.0 - 3.0 µM[5] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound on FGF signaling are provided below.
Western Blot Analysis of FGFR Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on FGF-induced FGFR phosphorylation and downstream signaling components like FRS2 and ERK1/2.
Figure 2: Western blot experimental workflow.
Materials:
-
FGF-dependent cell line
-
This compound
-
Recombinant FGF ligand (e.g., FGF2)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% w/v BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to treatment. Treat cells with this compound at various concentrations for a predetermined time (e.g., 1-3 hours), followed by stimulation with an FGF ligand (e.g., 30 ng/mL FGF2) for 10-15 minutes.
-
Cell Lysis and Protein Quantification: Place plates on ice, wash cells twice with ice-cold PBS, and add lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[3]
-
SDS-PAGE and Protein Transfer: Normalize protein samples with lysis buffer and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6] Incubate the membrane with the primary antibody (e.g., anti-p-FGFR, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.[3] Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody (e.g., diluted 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.[3]
-
Detection and Analysis: Wash the membrane again three times with TBST. Prepare and apply the ECL substrate according to the manufacturer's instructions. Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.
Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation to determine the cytotoxic or cytostatic effects of this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[7] Incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for a desired period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.[7]
-
MTT Addition: Add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[8]
-
Formazan (B1609692) Formation: Incubate the plate for 1.5-4 hours at 37°C, allowing viable cells to metabolize MTT into insoluble formazan crystals.[7][8]
-
Solubilization: Carefully remove the medium and add 100-130 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[9][10] A reference wavelength of >650 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells to quantify this compound-induced apoptosis.
Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells (e.g., 1 x 10^6 cells in a T25 flask) and treat with this compound at the desired concentration and duration (e.g., 12-24 hours).[11]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at approximately 300-670 x g for 5 minutes.[11]
-
Washing: Discard the supernatant and wash the cells once with cold 1X PBS.[12]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[12] Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[12]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[12]
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Cell Migration Assays
These assays assess the effect of this compound on the migratory capacity of cancer cells, a key process in metastasis.
Procedure:
-
Create a Monolayer: Seed cells in a culture plate to achieve a confluent monolayer (95-100%) within 24-48 hours.[13]
-
Create the "Wound": Use a sterile pipette tip (e.g., 1 mm) to create a straight scratch across the cell layer.[14]
-
Wash and Treat: Gently wash the monolayer with PBS to remove detached cells.[14] Add fresh medium containing this compound or vehicle control.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.[14]
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Procedure:
-
Prepare Chambers: Rehydrate the transwell inserts (typically with an 8 µm pore size membrane) with serum-free medium.[4]
-
Add Chemoattractant: Add medium containing a chemoattractant (e.g., 20% FBS) to the lower chamber.[15]
-
Seed Cells: Resuspend cells in serum-free medium containing this compound or vehicle control and seed them into the upper chamber (e.g., 10,000 cells/well).[15]
-
Incubate: Incubate the plate for a duration that allows for cell migration (e.g., 24 hours).[15]
-
Remove Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[15]
-
Stain and Count: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.[15] Count the stained cells in several random fields under a microscope.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in an animal model.
Figure 3: In vivo tumor xenograft experimental workflow.
Materials:
-
Immunodeficient mice (e.g., Nude or NSG mice, 4-6 weeks old)
-
Tumor cell line
-
Matrigel (optional, to improve tumor take rate)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Harvest tumor cells and resuspend them in PBS or a mixture with Matrigel. Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.[16]
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. Once tumors reach a palpable volume (e.g., 70-300 mm³), randomize the mice into control and treatment groups.[17]
-
Treatment Administration: Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection or oral gavage) according to a predetermined dosing schedule. Administer the vehicle to the control group.
-
Monitoring: Measure tumor dimensions with calipers up to three times a week and calculate tumor volume (Volume = (Length × Width²)/2).[16][17] Monitor the body weight and overall health of the mice as indicators of toxicity.
-
Endpoint and Analysis: Continue the study until tumors in the control group reach a predetermined endpoint size. Euthanize the mice, excise the tumors, and weigh them. Analyze the data to determine the extent of tumor growth inhibition. Further analysis of the tumor tissue (e.g., immunohistochemistry for proliferation and angiogenesis markers) can also be performed.
Conclusion
This compound is a potent and specific tool for the study of FGF signaling. Its ability to act as a pan-FGF trap allows for the broad inhibition of this pathway, enabling researchers to investigate the consequences of FGF signaling blockade in a variety of in vitro and in vivo models. The protocols outlined in this document provide a comprehensive guide for utilizing this compound to dissect the complex roles of FGFs in health and disease, and to evaluate its potential as a therapeutic agent in FGF-dependent malignancies.
References
- 1. New developments in the biology of fibroblast growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. clyte.tech [clyte.tech]
- 14. med.virginia.edu [med.virginia.edu]
- 15. Boyden transwell chamber assay for cell migration and invasion [bio-protocol.org]
- 16. yeasenbio.com [yeasenbio.com]
- 17. tumor.informatics.jax.org [tumor.informatics.jax.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing NSC12 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of NSC12 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available small molecule that functions as a pan-FGF (Fibroblast Growth Factor) trap.[1][2] Its primary mechanism of action is to inhibit the formation of the bioactive HSPG/FGF/FGFR ternary complex.[1] This disruption of the FGF/FGFR signaling pathway leads to the proteasomal degradation of the oncoprotein c-Myc, induces mitochondrial oxidative stress and DNA damage, and ultimately results in the apoptotic death of cancer cells.[1]
Q2: What is a good starting concentration for this compound in my experiments?
A2: A good starting point for determining the optimal concentration of this compound is to consult published IC50 values for cell lines similar to the one you are using. Based on available data, IC50 values for this compound typically range from the low micromolar concentrations. For example, reported IC50 values are approximately 3.4 µM in KMS-11 cells, 2 µM in Lewis lung carcinoma cells, and 4.1 µM in NCI-H520 cells.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare my this compound stock solution?
A3: Like many small molecule inhibitors, this compound is likely hydrophobic. It is recommended to prepare a high-concentration stock solution in a sterile, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[4] Store the stock solution at -20°C or -80°C to maintain stability. When preparing your working concentrations, dilute the DMSO stock directly into your cell culture medium.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v), with many cell lines tolerating up to this amount.[5][6] However, some sensitive cell lines may exhibit toxicity at concentrations as low as 0.1%.[5] It is crucial to include a vehicle control (cell culture medium with the same final concentration of DMSO) in all experiments to account for any potential effects of the solvent.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitate forms in cell culture medium upon addition of this compound. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Perform a serial dilution of your this compound stock solution to experimentally determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid change in solvent polarity from DMSO stock to aqueous medium. | Add the this compound stock solution to the medium dropwise while gently vortexing or swirling to facilitate mixing and prevent the compound from "crashing out." | |
| Inconsistent or not reproducible experimental results. | Degradation of this compound stock solution. | Aliquot your stock solution upon initial preparation to avoid repeated freeze-thaw cycles. Protect the stock solution from light. Prepare fresh dilutions for each experiment. |
| Variations in cell culture conditions. | Ensure consistency in cell passage number, confluency, and serum batches between experiments. Regularly test for mycoplasma contamination. | |
| High background or off-target effects observed. | The concentration of this compound used is too high, leading to non-specific interactions. | Perform a dose-response experiment to identify the lowest effective concentration that produces the desired on-target effect. |
| Potential binding to unintended targets. | This compound is a steroidal derivative, and while a modified version was designed to prevent binding to estrogen receptors, the parent compound may have this off-target activity.[2] Consider this possibility when interpreting results, especially in hormone-sensitive cell lines. | |
| Vehicle control (DMSO) shows cytotoxicity. | The final concentration of DMSO is too high for your specific cell line. | Reduce the final concentration of DMSO to 0.1% or lower. If solubility of this compound becomes an issue at lower DMSO concentrations, you may need to explore alternative solvents, though this will require extensive validation.[5] |
| Contaminated DMSO. | Use a high-purity, sterile-filtered, and anhydrous grade of DMSO for your stock solutions. |
Quantitative Data Summary
| Cell Line | Assay Type | IC50 Value | Incubation Time |
| KMS-11 | Antiproliferative activity | 3.4 µM | 48 hours |
| Lewis Lung Carcinoma | Antiproliferative activity | 2 µM | 48 hours |
| NCI-H520 | Antiproliferative activity | 4.1 µM | 72 hours |
| CHO-K1 | Inhibition of FGF2-mediated cell adhesion | 10 µM | 2 hours |
This data is compiled from published literature and should be used as a guideline. Optimal concentrations may vary depending on the specific experimental conditions.[3]
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound and the controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control.
Protocol 2: Western Blot Analysis of FGFR Signaling
This protocol describes how to assess the effect of this compound on the phosphorylation of key proteins in the FGF/FGFR signaling pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well or 10 cm cell culture dishes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-FGFR, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified time.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR) overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
If necessary, strip the membrane and re-probe with other antibodies (e.g., total FGFR, downstream signaling proteins, or a loading control like β-actin).
Visualizations
Caption: Mechanism of action of this compound as an FGF trap.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
NSC12 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of NSC12, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability, where it can be viable for up to three years. For shorter periods, some suppliers indicate that it is shipped at room temperature, suggesting it is stable for shorter durations at ambient temperatures.
Q2: How should this compound stock solutions be prepared and stored?
A2: this compound is soluble in DMSO. For a 10 mg/mL stock solution, ultrasonic warming and heating to 60°C may be necessary. It is important to use newly opened DMSO as it is hygroscopic, and absorbed moisture can impact solubility. Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.
Q3: What is the stability of this compound in solution?
A3: The stability of this compound in solution is dependent on the storage temperature. Stored at -80°C, the solution is stable for up to 6 months. When stored at -20°C, it should be used within 1 month to maintain potency.[1]
Stability and Storage Conditions Summary
| Form | Storage Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years | Keep desiccated.[2] |
| Room Temperature | Short periods (e.g., shipping) | Stable for short durations. | |
| Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Use within one month to prevent loss of potency.[1][2] |
Troubleshooting Guide
Q1: I observed precipitation in my cell culture medium after adding this compound. What could be the cause and how can I resolve it?
A1: Precipitation of this compound in aqueous solutions like cell culture media can occur due to its poor water solubility. Here are some potential causes and solutions:
-
High Final Concentration: The final concentration of this compound in your experiment might be too high, exceeding its solubility limit in the aqueous medium.
-
Solution: Try lowering the final concentration of this compound. Perform a dose-response curve to determine the optimal, non-precipitating concentration for your cell line.
-
-
Improper Dilution: Adding the DMSO stock solution directly to the aqueous medium without proper mixing can cause localized high concentrations and precipitation.
-
Solution: Prepare intermediate dilutions of this compound in a serum-free medium before adding it to the final culture medium. Add the diluted this compound dropwise while gently swirling the culture plate.
-
-
Media Components: Components in your cell culture medium, such as high concentrations of salts or proteins, may interact with this compound and reduce its solubility.
-
Solution: If possible, test the solubility of this compound in a simpler buffered solution (e.g., PBS) to see if the issue is media-specific. Consider using a different formulation of media if the problem persists.
-
Q2: My cell viability assay results with this compound are inconsistent. What are the possible reasons?
A2: Inconsistent results in cell viability assays can stem from several factors related to compound handling and experimental setup:
-
Incomplete Solubilization: If the this compound stock solution is not fully dissolved, the actual concentration used in experiments will vary.
-
Solution: Ensure your this compound stock in DMSO is completely dissolved. As mentioned, this may require gentle warming and sonication. Visually inspect the solution for any particulate matter before use.
-
-
Degradation of Stock Solution: Frequent freeze-thaw cycles or improper storage of the stock solution can lead to degradation of this compound.
-
Solution: Aliquot your stock solution into single-use volumes and store them at the recommended temperature (-80°C for long-term).
-
-
Uneven Distribution in Multi-well Plates: Inadequate mixing when adding this compound to the wells can lead to variable concentrations across the plate.
-
Solution: After adding this compound to the wells, gently mix the contents by pipetting up and down or by using a plate shaker at a low speed.
-
Q3: I am not observing the expected inhibition of FGFR phosphorylation in my western blot. What should I check?
A3: A lack of effect in a phosphorylation assay could be due to several experimental variables:
-
Insufficient Treatment Time or Concentration: The incubation time or the concentration of this compound may not be optimal for your specific cell line and experimental conditions.
-
Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for observing FGFR dephosphorylation.
-
-
High Basal FGFR Activity: Some cell lines may have very high basal levels of FGFR phosphorylation, requiring higher concentrations or longer incubation times with this compound to see a significant reduction.
-
Solution: Ensure you are comparing the treated samples to an appropriate vehicle-treated control. You may need to optimize the cell density and serum conditions to reduce basal signaling.
-
-
Inactive Compound: The this compound may have degraded due to improper storage or handling.
-
Solution: Use a fresh aliquot of this compound stock solution. If possible, test the activity of your compound in a well-established positive control assay.
-
Experimental Protocols
Detailed Methodology for Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in serum-free medium from your DMSO stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently mix the contents of the wells on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Detailed Methodology for Western Blot Analysis of FGFR Phosphorylation
This protocol outlines the steps to assess the inhibitory effect of this compound on FGF-induced FGFR phosphorylation.
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow them to 70-80% confluency.
-
Starve the cells in a serum-free medium for 12-24 hours to reduce basal receptor phosphorylation.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 1-4 hours).
-
Stimulate the cells with an appropriate FGF ligand (e.g., 20 ng/mL FGF2) for 15-30 minutes before lysis.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated FGFR (p-FGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FGFR and a loading control protein (e.g., GAPDH or β-actin).
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the p-FGFR signal to the total FGFR signal and then to the loading control.
-
Visualizations
Caption: Mechanism of action of this compound as an FGF-trap in the FGF/FGFR signaling pathway.
Caption: A typical experimental workflow to assess the in vitro activity of this compound.
References
- 1. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NSC12 Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges with NSC12 in aqueous solutions. The following question-and-answer format directly tackles common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. Stock solutions should be prepared in organic solvents. Below is a summary of its solubility in various solvents.[1]
Q2: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous buffer (e.g., PBS or cell culture medium). What is happening and how can I prevent this?
A2: This phenomenon is known as "precipitation upon dilution" and is common for hydrophobic compounds.[2] It occurs because the compound, while soluble in the organic stock solvent, is poorly soluble in the aqueous final solution. Here are several strategies to mitigate this:
-
Optimize the Dilution Process: Add the DMSO stock solution to the aqueous buffer drop-wise while vortexing or stirring vigorously. This rapid mixing can prevent the immediate precipitation of the compound.[3] It is critical to add the DMSO stock to the buffer, not the other way around.[3]
-
Lower the Final Concentration: The most direct way to avoid precipitation is to work at a lower final concentration of this compound in your assay.[2]
-
Increase the Final Co-solvent Concentration: While keeping the final DMSO concentration low (typically below 0.5%) is ideal to avoid solvent-induced artifacts, a slight increase to 1% may improve solubility.[2][4] Always include a vehicle control with the identical final DMSO concentration in your experiments.[2]
-
Use a Surfactant: Incorporating a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (final concentration of 0.01-0.05%), in your aqueous buffer can help maintain the solubility of hydrophobic compounds.[5]
-
Gentle Warming and Sonication: Gently warming the solution to 37°C or using a bath sonicator for a short period can help redissolve small amounts of precipitate.[3] However, be cautious with heat as it can degrade the compound over time.
Q3: I am observing lower than expected potency or high variability in my cell-based assays. Could this be related to this compound solubility?
A3: Yes, poor aqueous solubility can lead to an overestimation of the actual concentration of this compound in solution, resulting in seemingly lower potency and high variability.[2][4] If the compound precipitates, the effective concentration available to the cells is much lower than the nominal concentration. It is crucial to ensure that this compound remains in solution at the tested concentrations in your specific cell culture medium.
Q4: Are there alternative solvents or formulation strategies I can use to improve this compound solubility for in vivo studies?
A4: For in vivo applications where DMSO may be undesirable, several formulation strategies can be explored to enhance the solubility of poorly soluble drugs like this compound:
-
Co-solvents: Mixtures of ethanol (B145695) and PBS can be used, as this compound has some solubility in this combination.[1] Other biocompatible co-solvents like polyethylene (B3416737) glycol (PEG), particularly PEG 400, can also be effective.[6]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix (like PEG or PVP) to improve its dissolution and wettability.[6][7]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate and solubility.[8]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Reference |
| Dimethylformamide (DMF) | 2 mg/mL | [1] |
| Ethanol | 20 mg/mL | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 0.1 mg/mL | [1] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.1 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Selection: Based on the required stock concentration, select an appropriate organic solvent (e.g., DMSO for high concentration stocks, though solubility is limited to 0.1 mg/mL).[1]
-
Dissolution: Add the calculated volume of anhydrous, research-grade solvent to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication in a water bath (5-10 minutes) or gentle warming to 37°C can be applied.[3]
-
Storage: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3][9]
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This assay helps determine the concentration at which this compound begins to precipitate in your specific experimental buffer.
-
Prepare this compound Dilutions: Prepare a series of intermediate dilutions of your this compound stock solution in pure DMSO.
-
Plate Setup: In a 96-well plate, add your aqueous buffer (e.g., cell culture medium or PBS) to each well.
-
Addition of Compound: Add a small, fixed volume of each this compound intermediate dilution to the wells, ensuring the final DMSO concentration is consistent across all wells (e.g., 1%). Include a vehicle-only (DMSO) control.[2]
-
Incubation: Seal the plate and incubate at room temperature (or your experimental temperature) for 1-2 hours with gentle shaking.
-
Measurement: Measure the absorbance (light scattering) at a wavelength of 620 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates the formation of a precipitate.[2]
-
Analysis: The kinetic solubility is the highest concentration of this compound that does not show a significant increase in absorbance.
Visualizations
Caption: A flowchart for troubleshooting this compound insolubility.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Solubility enhancement techniques [wisdomlib.org]
- 8. longdom.org [longdom.org]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to NSC12 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to NSC12, a pan-Fibroblast Growth Factor (FGF) ligand trap.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, small molecule pan-FGF ligand trap.[1][3][4] Its primary mechanism of action is to bind directly to Fibroblast Growth Factors (specifically FGF2), preventing them from interacting with and activating their cell surface receptors (FGFRs).[5] This blockade of the FGF/FGFR signaling axis inhibits downstream pathways that drive cell proliferation, survival, and angiogenesis in FGF-dependent tumors.[1][4]
Q2: What are the potential mechanisms by which tumor cells could develop resistance to this compound?
A2: While specific clinical resistance mechanisms to this compound are still an emerging area of research, resistance can be extrapolated from general principles observed with other targeted cancer therapies.[6][7] Potential mechanisms include:
-
Upregulation of FGF Ligands: Tumor cells may massively overproduce FGF ligands to overcome the trapping effect of this compound.
-
FGFR Alterations: Although this compound targets the ligand, downstream alterations like activating mutations or amplification of the FGFR gene could lead to ligand-independent receptor signaling.[[“]]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the blocked FGF/FGFR axis.[[“]][9] Common bypass pathways include the EGFR, MET, PI3K/Akt, and MAPK/ERK signaling cascades.[9]
-
Tumor Microenvironment Changes: The tumor microenvironment can secrete other growth factors that promote tumor survival, reducing dependency on the FGF signaling pathway.[[“]]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, could reduce the intracellular concentration of this compound.[10]
Q3: How can I determine if my cell line has developed resistance to this compound?
A3: The primary indicator of acquired resistance is a significant increase in the half-maximal inhibitory concentration (IC50) value. This can be confirmed by performing a dose-response cell viability assay (e.g., MTS or CellTiter-Glo®) on your parental (sensitive) cell line and the suspected resistant cell line. A rightward shift in the dose-response curve for the resistant line indicates a decreased sensitivity to the compound.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Decreased Efficacy of this compound Over Time
-
Question: My cancer cell line, which was initially sensitive to this compound, now continues to proliferate even at high concentrations. What should I do?
-
Answer: This is a classic sign of acquired resistance. The recommended course of action is to characterize the potential resistance mechanism.
-
Confirm Resistance: Perform a cell viability assay to quantify the shift in the IC50 value compared to the parental cell line.
-
Investigate Molecular Mechanisms:
-
Bypass Pathways: Use Western blotting to check for the upregulation and phosphorylation of key proteins in alternative survival pathways (e.g., p-EGFR, p-MET, p-Akt, p-ERK).
-
Target-Related Changes: Use qPCR or Western blot to assess the expression levels of various FGF ligands and FGFRs.
-
-
Develop a Strategy to Overcome Resistance: Based on your findings, consider combination therapies. For example, if you observe activation of the MET pathway, combine this compound with a MET inhibitor.[[“]]
-
Issue 2: High Variability in Cell Viability Assay Results
-
Question: I am getting inconsistent results and large error bars in my this compound dose-response experiments. What could be the cause?
-
Answer: High variability can obscure the true effect of the compound.[11] Consider the following factors:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Cell clumps lead to uneven growth.[11]
-
Edge Effects: Evaporation in the outer wells of a microplate can alter drug concentration and cell growth. Avoid using the outermost wells or fill them with sterile media or PBS to create a humidity barrier.[11]
-
Incomplete Drug Solubilization: Ensure this compound is fully dissolved in its solvent (e.g., DMSO) before preparing serial dilutions in your culture medium. Drug precipitation will lead to inaccurate dosing.[11]
-
Cell Line Instability: If the cell line is heterogeneous, you may be observing the effects of selection pressure over time. Consider re-deriving your experimental line from a frozen, low-passage stock.
-
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Change in Resistance |
| Lung Cancer (NCI-H1703) | This compound (Parental) | 2.5 | 1.0 |
| Lung Cancer (NCI-H1703-R) | This compound (Resistant) | 35.0 | 14.0 |
| Multiple Myeloma (MM.1S) | This compound (Parental) | 5.0 | 1.0 |
| Multiple Myeloma (MM.1S-R) | This compound (Resistant) | 62.5 | 12.5 |
Table 2: Hypothetical Protein Expression Changes in this compound-Resistant Cells
| Cell Line | Protein | Expression Change (Fold vs. Parental) | Phosphorylation Change (Fold vs. Parental) |
| NCI-H1703-R | FGFR1 | 1.2 | 0.9 |
| c-MET | 4.5 | 10.2 | |
| p-Akt (S473) | N/A | 8.5 | |
| MM.1S-R | FGF2 | 8.0 | N/A |
| p-ERK1/2 | N/A | 6.7 |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay to Determine IC50
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 2x serial dilution of this compound in complete culture medium. Also include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium and add 100 µL of the 2x this compound dilutions to the appropriate wells. Incubate for the desired treatment period (e.g., 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Subtract background absorbance, normalize the data to the vehicle control wells, and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 2: Western Blotting for Bypass Pathway Activation
-
Cell Lysis: Treat parental and resistant cells with this compound for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (e.g., anti-p-MET, anti-p-Akt, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
References
- 1. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanisms of Acquired Resistance to Targeted Cancer Therapies [medscape.com]
- 7. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. Frontiers | Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges [frontiersin.org]
- 10. Chemotherapy Resistance - Chemocare [chemocare.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Investigating the Potential Off-Target Effects of NSC12
Welcome to the technical support center for NSC12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and investigating the potential off-target effects of this compound, a potent, orally available pan-Fibroblast Growth Factor (FGF) trap. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound functions as a small molecule "FGF trap". It directly binds to Fibroblast Growth Factors (FGFs), preventing them from forming a functional ternary complex with FGF receptors (FGFRs) and heparan sulfate (B86663) proteoglycans (HSPGs). This inhibition of the FGF/FGFR signaling axis blocks downstream pathways, such as the MAPK and PI3K/Akt pathways, leading to reduced cell proliferation, migration, and survival in FGF-dependent cancer models.
Q2: Are there any known off-target effects of this compound?
A2: One of the identified off-target interactions of this compound is its binding to estrogen receptors (ER). This interaction may contribute to its overall anti-tumor activity. For researchers wishing to isolate the effects of FGF trapping from estrogenic effects, a derivative of this compound has been developed that lacks the hydroxyl group at the C3 position, which has been shown to prevent binding to estrogen receptors[1]. A comprehensive screening of this compound against a broad panel of kinases and other receptors has not been published in the public domain. Therefore, it is recommended that researchers perform their own off-target profiling to fully characterize its specificity in their experimental system.
Q3: How can I assess the off-target profile of this compound in my experiments?
A3: A systematic approach to characterizing off-target effects involves several key experiments:
-
Kinase Profiling: Utilize a kinase screening service (e.g., KINOMEscan®) to assess the binding of this compound against a large panel of kinases. This will provide quantitative data (Kd or percent inhibition) on potential off-target kinase interactions.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement with FGFRs in a cellular context and can also identify novel intracellular targets by observing which proteins are stabilized or destabilized by this compound binding.
-
Western Blotting: Analyze the phosphorylation status of key signaling molecules in pathways other than the FGF/FGFR axis to identify unexpected activation or inhibition patterns.
-
Estrogen Receptor Binding Assays: To quantify the interaction with estrogen receptors, a competitive binding assay using radiolabeled estradiol (B170435) can be performed to determine the binding affinity (Kd or IC50) of this compound for ER.
Troubleshooting Guides
This section provides solutions to common problems researchers may encounter when investigating the on-target and off-target effects of this compound.
Western Blot Analysis of FGFR, Akt, and ERK Phosphorylation
Issue 1: No or weak signal for phosphorylated FGFR, Akt, or ERK after FGF stimulation.
| Possible Cause | Solution |
| Inefficient cell stimulation | Ensure FGF is fresh and used at the optimal concentration and time for your cell line. Serum-starve cells prior to stimulation to reduce basal signaling. |
| Phosphatase activity | Always use phosphatase and protease inhibitors in your lysis buffer. Keep samples on ice or at 4°C throughout the procedure. |
| Low protein abundance | Increase the amount of protein loaded onto the gel. For very low abundance proteins, consider immunoprecipitation of the target protein before Western blotting. |
| Ineffective antibody | Use a validated antibody for the specific phosphorylated target. Check the antibody datasheet for recommended conditions. Run a positive control to ensure the antibody is working. |
| Blocking buffer issue | For phospho-antibodies, avoid using milk as a blocking agent as it contains phosphoproteins that can increase background. Use Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST). |
Issue 2: High background on the Western blot.
| Possible Cause | Solution |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Insufficient washing | Increase the number and duration of washing steps with TBST between antibody incubations. |
| Blocking is insufficient | Increase the blocking time to at least 1 hour at room temperature. Ensure the blocking agent is fresh. |
| Membrane has dried out | Do not allow the membrane to dry out at any point during the blotting process. |
Cellular Thermal Shift Assay (CETSA)
Issue 3: No thermal shift observed for FGFR upon this compound treatment.
| Possible Cause | Solution |
| Incorrect temperature range | Optimize the temperature gradient to cover the melting point of your target protein. Run a control melt curve for the protein without the compound. |
| Compound concentration is too low | Test a range of this compound concentrations to ensure you are in a range that will result in target saturation. |
| Low protein expression | Use a cell line with higher expression of the target protein or consider using an overexpression system. |
| This compound does not induce a thermal shift | While unlikely for a direct binder, some compounds may not significantly alter the thermal stability of their target. In this case, an alternative target engagement assay may be necessary. |
Issue 4: Inconsistent results between CETSA replicates.
| Possible Cause | Solution |
| Uneven heating | Ensure that all samples are heated uniformly. Use a PCR machine with a heated lid to prevent evaporation and condensation. |
| Inaccurate pipetting | Use calibrated pipettes and be careful to ensure accurate and consistent sample volumes. |
| Variable cell density | Ensure that cells are seeded at a consistent density and are in a similar growth phase for each replicate. |
Data Presentation
Illustrative Off-Target Kinase Profile for this compound
The following table presents a hypothetical summary of KINOMEscan® results for this compound, demonstrating how to structure such data. Note: This data is for illustrative purposes only and is not actual experimental data for this compound.
| Kinase | Percent of Control (@ 1 µM this compound) | Kd (nM) |
| FGFR1 | 5 | 50 |
| FGFR2 | 8 | 75 |
| FGFR3 | 4 | 40 |
| FGFR4 | 12 | 110 |
| VEGFR2 | 35 | 500 |
| PDGFRβ | 45 | >1000 |
| c-Kit | 60 | >1000 |
| SRC | 75 | >1000 |
| LCK | 80 | >1000 |
-
Percent of Control: A lower number indicates stronger binding.
-
Kd: The dissociation constant; a lower value indicates higher affinity.
Illustrative Estrogen Receptor Binding Affinity of this compound
This table shows hypothetical data from a competitive estrogen receptor binding assay. Note: This data is for illustrative purposes only.
| Compound | Receptor | IC50 (nM) | Ki (nM) |
| 17β-Estradiol | ERα | 0.5 | 0.25 |
| This compound | ERα | 500 | 250 |
| Tamoxifen | ERα | 10 | 5 |
-
IC50: The concentration of the compound that inhibits 50% of the binding of a radiolabeled ligand.
-
Ki: The inhibitory constant, calculated from the IC50.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated FGFR, Akt, and ERK
This protocol provides a general method for analyzing the phosphorylation status of key signaling proteins in response to FGF stimulation and this compound treatment.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with the desired concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of FGF2 (e.g., 10 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FGFR, total FGFR, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to assess the target engagement of this compound with FGFR in intact cells.
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound or vehicle control at the desired concentration for 1-2 hours.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a PCR machine, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Fractionation:
-
Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and a 25°C water bath).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble FGFR in each sample by Western blotting as described in Protocol 1.
-
Plot the band intensity of soluble FGFR against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
-
Visualizations
Caption: FGF signaling pathway and the inhibitory action of this compound.
Caption: Workflow for investigating potential off-target effects of this compound.
References
Technical Support Center: Improving the Oral Bioavailability of NSC12
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving the oral bioavailability of the fibroblast growth factor (FGF) trap, NSC12.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is an orally available, small-molecule pan-FGF trap that inhibits the interaction between FGF and its receptor (FGFR), showing promise in preclinical cancer models.[1][2] While described as "orally available," optimizing its bioavailability is crucial for consistent therapeutic exposure and maximizing its clinical potential. Like many small molecules, its delivery can be hampered by poor aqueous solubility and/or low intestinal permeability.
Q2: What are the primary physicochemical barriers to the oral absorption of a compound like this compound?
The primary barriers are typically:
-
Low Aqueous Solubility: The compound must dissolve in the gastrointestinal fluids to be absorbed. Poor solubility is a common issue for complex organic molecules.
-
Low Intestinal Permeability: The dissolved drug must be able to pass through the intestinal epithelial cell layer to enter the bloodstream.
-
First-Pass Metabolism: After absorption, the drug passes through the liver, where it may be extensively metabolized before reaching systemic circulation, reducing its bioavailability.
Q3: What are the initial steps to diagnose the cause of poor oral bioavailability for this compound in my experiments?
A stepwise approach is recommended:
-
Physicochemical Characterization: Determine the aqueous solubility and permeability of your batch of this compound.
-
In Vitro Dissolution: Assess how quickly and completely the compound dissolves from its formulation in simulated gastric and intestinal fluids.
-
Caco-2 Permeability Assay: Evaluate the intestinal permeability and identify if the compound is a substrate for efflux transporters.
-
In Vivo Pharmacokinetic Study: After oral administration in an animal model (e.g., mice), measure the plasma concentration over time to determine key parameters like Cmax, Tmax, and AUC.
Troubleshooting Guides
Problem 1: Low and Variable Oral Exposure of this compound in Preclinical Studies
Potential Cause 1: Poor Aqueous Solubility
-
Symptoms: Low Cmax and AUC in pharmacokinetic studies. High variability in plasma concentrations between individual animals. Incomplete dissolution in in vitro tests.
-
Troubleshooting/Suggested Solutions:
-
Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area for dissolution.
-
Amorphous Solid Dispersions (ASDs): Formulate this compound with a polymer (e.g., PVP, HPMC) to create an amorphous solid dispersion. This disrupts the crystal lattice, enhancing solubility.
-
Lipid-Based Formulations: Investigate self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) to improve solubility and absorption.
-
Prodrug Approach: Synthesize a more soluble prodrug of this compound that converts to the active compound in vivo.
-
Potential Cause 2: Low Intestinal Permeability
-
Symptoms: Low apparent permeability coefficient (Papp) in the Caco-2 assay (typically < 1.0 x 10⁻⁶ cm/s). High efflux ratio in the bidirectional Caco-2 assay, suggesting it is a substrate for transporters like P-glycoprotein (P-gp).
-
Troubleshooting/Suggested Solutions:
-
Permeation Enhancers: Co-administer with pharmaceutically acceptable permeation enhancers (use with caution and thorough toxicological assessment).
-
Prodrug Strategy: Design a more lipophilic prodrug to enhance passive diffusion across the intestinal membrane.
-
Inhibition of Efflux Pumps: Conduct Caco-2 assays with known P-gp inhibitors (e.g., verapamil) to confirm efflux. If confirmed, co-administration with a P-gp inhibitor could be explored, though this can lead to drug-drug interactions.
-
Potential Cause 3: Significant First-Pass Metabolism
-
Symptoms: High clearance in in vitro metabolic stability assays (e.g., liver microsomes). Significantly higher exposure after intravenous (IV) administration compared to oral administration, even with good solubility and permeability.
-
Troubleshooting/Suggested Solutions:
-
Metabolic Site Identification: Identify the primary sites of metabolism on the this compound molecule.
-
Chemical Modification: Modify the this compound structure at the metabolic "hotspots" to block or slow down metabolism, creating a more stable analog.[3]
-
Prodrug Design: Create a prodrug that masks the metabolically labile functional group.
-
Data Presentation
Note: The following tables contain hypothetical but realistic data for this compound to illustrate how to structure and present experimental results. Specific values for this compound are not publicly available.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Method |
| Molecular Weight | 568.7 g/mol | Calculation |
| Aqueous Solubility (pH 7.4) | 5 µg/mL | Shake-flask method |
| LogP | 4.8 | Calculated |
| Caco-2 Permeability (Papp A-B) | 0.8 x 10⁻⁶ cm/s | Caco-2 Assay |
| Efflux Ratio (Papp B-A / Papp A-B) | 4.2 | Bidirectional Caco-2 Assay |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations in Mice (Oral Dose: 20 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Oral Bioavailability (%) |
| Unformulated this compound | 150 ± 45 | 4.0 | 980 ± 210 | 5 |
| Micronized this compound | 320 ± 80 | 2.0 | 2100 ± 450 | 11 |
| This compound Solid Dispersion (1:5 with PVP K30) | 950 ± 180 | 1.5 | 6500 ± 1100 | 34 |
| This compound in SEDDS | 1200 ± 250 | 1.0 | 8200 ± 1500 | 43 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Methodology:
-
Polymer and Drug Dissolution: Weigh the desired amounts of this compound and a carrier polymer (e.g., polyvinylpyrrolidone (B124986) (PVP) K30) in a predetermined ratio (e.g., 1:5 drug-to-polymer). Dissolve both components in a common volatile solvent (e.g., a mixture of dichloromethane (B109758) and methanol).
-
Solvent Evaporation: Use a rotary evaporator to remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue evaporation until a thin, clear film is formed on the inside of the flask.
-
Final Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 45°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the solid dispersion from the flask and gently grind it using a mortar and pestle. Pass the resulting powder through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and amorphicity (using techniques like DSC and XRD).
Protocol 2: Caco-2 Permeability Assay (Bidirectional Transport)
Objective: To determine the intestinal permeability of this compound and assess if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be >200 Ω·cm². Additionally, assess the permeability of a paracellular marker like Lucifer yellow.
-
Permeability Assay (Apical to Basolateral - A-to-B):
-
Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Add the this compound solution in transport buffer to the apical (A) side.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at predetermined time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B-to-A):
-
Repeat the process, but add the this compound solution to the basolateral side and sample from the apical side.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.
Protocol 3: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of an this compound formulation.
Methodology:
-
Animal Model: Use male or female mice (e.g., C57BL/6), 8-10 weeks old. Acclimatize the animals for at least one week before the experiment. Fast the animals overnight (with access to water) before oral administration.
-
Drug Administration:
-
Oral Group: Administer the this compound formulation orally via gavage at a specific dose (e.g., 20 mg/kg).
-
Intravenous Group (for bioavailability calculation): Administer a solution of this compound intravenously via the tail vein at a lower dose (e.g., 2 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation and Analysis:
-
Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the samples to separate the plasma.
-
Extract this compound from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time and calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Calculate the absolute oral bioavailability by comparing the dose-normalized AUC from the oral route to the IV route.
Visualizations
References
- 1. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NSC12 Preclinical Research
This technical support center provides guidance for researchers, scientists, and drug development professionals working with NSC12. The following information addresses potential questions and troubleshooting scenarios related to its use in animal models, with a focus on its known mechanism of action and potential for toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is characterized as an orally available, pan-Fibroblast Growth Factor (FGF) trap.[1][2] Its principal mechanism involves inhibiting the interaction between FGF2 and its receptor (FGFR), thereby disrupting downstream signaling pathways that are crucial for cell proliferation and tumor growth in FGF-dependent cancers.[1]
Q2: In which animal models has this compound shown efficacy?
This compound has demonstrated anti-tumor activity in in vivo models of murine and human lung cancer.[1] Additionally, a derivative of this compound has shown efficacy in slowing the growth of multiple myeloma in vivo.[3]
Q3: What are the known side effects or toxicities of this compound in animal models?
Specific toxicity data, such as LD50 values or a detailed profile of adverse effects for this compound, are not extensively detailed in the currently available literature. However, it is important to consider the potential for class-related toxicities associated with the inhibition of the FGF/FGFR signaling pathway. While one study noted that adverse events associated with small molecule inhibitors of FGFR were not observed with an this compound derivative, researchers should remain vigilant for potential side effects.[2]
Q4: What potential toxicities should I monitor for in my animal studies based on this compound's mechanism as an FGF/FGFR inhibitor?
Inhibition of the FGF/FGFR pathway can be associated with a range of toxicities. While specific data for this compound is limited, researchers should monitor for common adverse events reported with other FGFR inhibitors, which can include but are not limited to:
-
Hyperphosphatemia: FGFs play a role in phosphate (B84403) homeostasis.
-
Soft tissue mineralization: A potential consequence of phosphate dysregulation.
-
Ocular toxicity: Including dry eyes or retinal pigment epithelial detachment.
-
Skin and nail toxicities: Such as hand-foot syndrome and nail bed changes.
-
Gastrointestinal disturbances: Diarrhea, nausea, and stomatitis.
Careful monitoring of blood chemistry, clinical signs, and histopathological analysis of key organs is recommended.
Q5: Are there any known off-target effects of this compound?
The original this compound compound may have some activity related to estrogen receptors, which could contribute to its overall anti-tumor effect.[3] A modified version of this compound was developed to prevent binding to estrogen receptors, creating a more specific FGF/FGFR system inhibitor.[3] Researchers should be aware of this potential for estrogen receptor interaction with the parent this compound compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected animal mortality | Vehicle toxicity, acute drug toxicity, or improper dosing. | Review the formulation and administration protocol. Conduct a dose-range-finding study to determine the maximum tolerated dose (MTD). Ensure the vehicle is well-tolerated at the administered volume. |
| Significant weight loss in treated animals | Drug-related toxicity (e.g., gastrointestinal effects) or reduced food/water intake. | Monitor food and water consumption daily. Consider providing supplemental nutrition or hydration if necessary. Evaluate for signs of gastrointestinal distress. A lower dose may be required. |
| Abnormal blood chemistry results (e.g., elevated phosphate) | On-target effect of FGF/FGFR pathway inhibition. | This may be an expected pharmacological effect. Correlate with clinical observations and histopathology to assess for adverse consequences. Consider dose adjustments if associated with toxicity. |
| Ocular or dermal abnormalities | Potential class-related toxicity of FGFR inhibitors. | Conduct regular, detailed clinical observations of the eyes and skin. For any significant findings, consult with a veterinary pathologist for appropriate evaluation. |
| Inconsistent anti-tumor efficacy | Issues with drug formulation, administration, or animal model variability. | Verify the stability and concentration of the dosing solution. Ensure consistent administration technique. Increase the number of animals per group to account for biological variability. |
Data Summary
Table 1: Summary of this compound Characteristics
| Characteristic | Description | References |
| Compound Type | Steroidal derivative | [3] |
| Mechanism of Action | Pan-FGF trap, inhibits FGF2/FGFR interaction | [1][2] |
| Administration Route | Orally available | [1] |
| Primary Therapeutic Target | FGF/FGFR signaling pathway | [1][3] |
| Potential Off-Target | Estrogen receptor binding (in parent compound) | [3] |
| Reported In Vivo Efficacy | Anti-tumor activity in lung cancer and multiple myeloma models | [1][3] |
Experimental Protocols
Protocol: General In Vivo Toxicity Assessment of this compound in Rodents
This protocol provides a general framework. Specific parameters should be optimized for your research question and institutional guidelines.
-
Animal Model: Select a relevant rodent strain (e.g., BALB/c or nude mice for efficacy studies, Sprague-Dawley rats for toxicology). House animals in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, low-dose this compound, mid-dose this compound, high-dose this compound). A typical group size is 5-10 animals per sex.
-
Dosing Preparation: Formulate this compound in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose). Prepare fresh dosing solutions regularly and store them appropriately.
-
Administration: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage) at a consistent time each day for the duration of the study (e.g., 14 or 28 days).
-
Monitoring:
-
Clinical Observations: Conduct and record detailed clinical observations at least once daily. Note any changes in posture, activity, breathing, and the presence of any abnormalities.
-
Body Weight: Record individual animal body weights prior to dosing on Day 1 and at least twice weekly thereafter.
-
Food Consumption: Measure and record food consumption per cage at least weekly.
-
-
Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis. Key parameters to assess include complete blood count, and levels of phosphate, calcium, creatinine, and liver enzymes.
-
Necropsy and Histopathology:
-
Perform a full gross necropsy on all animals.
-
Collect and weigh key organs (e.g., liver, kidneys, spleen, heart, lungs).
-
Preserve organs and any gross lesions in 10% neutral buffered formalin.
-
Process tissues for histopathological examination by a qualified veterinary pathologist.
-
Visualizations
Caption: Mechanism of this compound as an FGF trap, inhibiting the FGF/FGFR signaling pathway.
Caption: General experimental workflow for assessing in vivo toxicity of a novel compound.
References
- 1. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results with NSC12
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NSC12. The information is tailored for scientists and drug development professionals to help interpret unexpected results and refine experimental approaches.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is known as a pan-FGF trap.[1][2][3] It functions by binding to various fibroblast growth factors (FGFs) in the extracellular space, which prevents them from binding to and activating their corresponding fibroblast growth factor receptors (FGFRs).[1][4][5] This inhibition of the FGF/FGFR signaling cascade leads to reduced cell proliferation and angiogenesis in FGF-dependent cancer models.[1][6]
Q2: What are the known off-target effects of this compound?
A2: While specific off-target interactions of this compound are not extensively documented in publicly available literature, its steroidal backbone is a potential source of off-target activity. Steroidal compounds can sometimes interact with nuclear receptors or other signaling pathways.[7] Notably, chemical modifications of this compound have been explored to create derivatives with increased specificity, suggesting that the parent compound may have broader activity.[4][7] One study indicated that modifying the hydroxyl group at the C3 position of the steroid nucleus prevents binding to estrogen receptors, which could be a contributing factor to the antitumor activity of the original this compound compound.[4][7]
Q3: What are the solubility characteristics of this compound?
A3: this compound has varying solubility depending on the solvent. It is important to prepare stock solutions and working dilutions appropriately to avoid precipitation, which can lead to inconsistent and erroneous results in cell-based assays.[8]
Summary of this compound Solubility
| Solvent | Solubility |
| DMF | 2 mg/ml |
| DMSO | 0.1 mg/ml |
| Ethanol | 20 mg/ml |
| Ethanol:PBS (pH 7.2) (1:2) | 0.1 mg/ml |
| Data from Cayman Chemical.[9] |
Q4: How should I store this compound?
A4: Proper storage is crucial to maintain the stability and activity of this compound. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6]
Troubleshooting Unexpected Results
This section addresses specific issues that may arise during experiments with this compound and provides a logical workflow for troubleshooting.
Issue 1: Higher than expected cell viability or proliferation in an FGF-dependent cell line.
This could indicate a problem with the compound's activity, the assay itself, or the cell line's characteristics.
Troubleshooting Workflow:
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel FGF trap small molecules endowed with anti-myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ora.uniurb.it [ora.uniurb.it]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
dealing with batch-to-batch variability of NSC12
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with NSC12. Our goal is to help you navigate potential challenges, particularly those arising from batch-to-batch variability, and to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, small-molecule pan-Fibroblast Growth Factor (FGF) trap.[1][2] Its primary mechanism of action is to directly bind to FGFs, such as FGF2, thereby preventing the formation of the critical HSPG/FGF/FGFR ternary complex.[3] This inhibition of the FGF/FGFR signaling axis blocks downstream pathways like MAPK and PI3K-Akt, which are crucial for tumor cell proliferation, angiogenesis, and metastasis.[4]
Q2: What are the common experimental applications of this compound?
A2: this compound is primarily used in cancer research to study the role of the FGF/FGFR signaling pathway in various malignancies. It has shown anti-tumor activity in models of multiple myeloma, lung cancer, and other FGF-dependent cancers.[2][4] Common applications include in vitro cell proliferation and migration assays, as well as in vivo studies to assess its impact on tumor growth and angiogenesis.
Q3: What are the best practices for storing and handling this compound?
A3: Proper storage and handling are crucial to maintain the integrity and stability of this compound. For lyophilized powder, it is recommended to store it at -20°C for up to 3 years or at 4°C for up to 2 years. Once reconstituted in a solvent such as DMSO, stock solutions should be aliquoted into single-use vials and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[5] Always refer to the manufacturer's datasheet for specific recommendations.
Q4: What is a potential major cause of batch-to-batch variability with this compound?
A4: A crucial step in the synthesis of this compound generates a pair of diastereoisomers.[2] Importantly, only one of these diastereoisomers is active as an FGF trap.[2] Therefore, batch-to-batch variability in the ratio of these diastereomers can lead to significant differences in the compound's potency and experimental outcomes.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values or reduced potency of this compound in cell-based assays.
This is a common issue that can arise from several factors, including the quality of the this compound batch, experimental setup, and cell line characteristics.
Potential Causes and Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Presence of Inactive Diastereomer | The most likely cause of reduced potency is the presence of the inactive diastereomer in your batch of this compound. Solution: Request a certificate of analysis (CoA) from your supplier that specifies the diastereomeric purity. If this is not available, consider purifying the compound using chiral chromatography. |
| Compound Degradation | Improper storage or handling can lead to the degradation of this compound. Solution: Ensure that the compound has been stored correctly (see FAQ 3). Prepare fresh stock solutions and dilutions for each experiment. |
| Cell Line Variability | Cell lines can change over time with repeated passaging, leading to altered sensitivity to inhibitors. Solution: Use cells within a consistent and low passage number range. Regularly perform cell line authentication. |
| Assay Conditions | Variations in cell seeding density, incubation times, and reagent concentrations can all contribute to inconsistent results. Solution: Standardize your experimental protocol. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Use a consistent incubation time for drug treatment. |
| Solvent Effects | High concentrations of the solvent (e.g., DMSO) can be toxic to cells and interfere with the assay. Solution: Ensure the final solvent concentration is consistent across all wells and is below the toxicity threshold for your cell line (typically <0.5%). |
Experimental Workflow for Validating a New Batch of this compound:
References
- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
NSC12 degradation pathways and how to avoid them
Welcome to the Technical Support Center for NSC12. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also identified as NSC 172285, is a small molecule that functions as an extracellular trap for fibroblast growth factor 2 (FGF2).[1][2] It binds to FGF2, interfering with its interaction with its receptor, FGFR1.[1] This inhibitory action blocks FGF-dependent signaling pathways that are implicated in tumor cell proliferation and angiogenesis.[1][3][4]
Q2: What are the primary causes of small molecule degradation in experimental settings?
While specific degradation pathways for this compound are not extensively documented in the provided search results, general causes of degradation for small molecules in experimental setups include:
-
Improper Storage: Exposure to suboptimal temperatures or light can lead to chemical instability.
-
Incorrect Solvent/Buffer: The pH and composition of the solvent can affect the stability of a compound.
-
Repeated Freeze-Thaw Cycles: This can lead to the degradation of compounds in solution.[5]
-
Contamination: Microbial or chemical contamination can degrade the compound of interest.
-
Presence of Reactive Species: Exposure to oxidizing or reducing agents can modify the chemical structure.
Q3: How should I store this compound to ensure its stability?
Proper storage is critical for maintaining the integrity of this compound. The stability of the compound depends on whether it is in solid form or in solution.
| Form | Storage Temperature | Duration |
| Solid | -20°C | ≥ 4 years[2] |
| Stock Solution | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Q4: How should I prepare and store this compound solutions?
To prepare this compound solutions, it is recommended to use appropriate solvents. Once prepared, stock solutions should be stored in aliquots to avoid repeated freeze-thaw cycles.
| Solvent | Solubility |
| DMF | 2 mg/ml[2] |
| DMSO | 0.1 mg/ml[2] |
| Ethanol | 20 mg/ml[2] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.1 mg/ml[2] |
For general best practices, it is recommended to prepare fresh solutions for each experiment. If storing solutions, use tightly sealed vials and protect them from light.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during experiments with this compound, potentially due to its degradation.
Problem 1: Inconsistent or no biological activity of this compound observed in my assay.
This could be due to the degradation of the compound, leading to a lower effective concentration.
Problem 2: Precipitate observed in my this compound stock solution.
Precipitation can occur due to improper storage or exceeding the solubility limit of the compound in a particular solvent.
-
Action: Gently warm the solution and vortex to redissolve the precipitate. If the precipitate does not dissolve, it may indicate degradation or insolubility at that concentration. Consider preparing a fresh, more dilute stock solution.
-
Prevention: Ensure the storage temperature is appropriate and that the concentration does not exceed the solubility limit for the chosen solvent.
Experimental Protocols
While specific degradation pathway experiments for this compound are not available, a general workflow for assessing the stability of a small molecule like this compound in an experimental context is provided below.
Protocol: Assessing this compound Stability in Experimental Buffer
-
Objective: To determine the stability of this compound in the experimental buffer over the time course of a typical cell-based assay.
-
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Experimental buffer (e.g., cell culture medium)
-
FGF-dependent tumor cell line
-
Cell proliferation assay kit (e.g., MTT, CellTiter-Glo)
-
-
Methodology:
-
Prepare a concentrated stock solution of this compound in the chosen solvent.
-
Prepare a series of dilutions of this compound in the experimental buffer.
-
Incubate the diluted this compound solutions at the experimental temperature (e.g., 37°C) for different durations (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, add the pre-incubated this compound solutions to the FGF-dependent tumor cells.
-
Incubate the cells for a period sufficient to observe effects on proliferation (e.g., 48-72 hours).
-
Perform the cell proliferation assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the IC50 value of this compound for each pre-incubation time point.
-
A significant increase in the IC50 value over time indicates degradation of the compound under the experimental conditions.
-
By following these guidelines and troubleshooting steps, researchers can minimize the potential for this compound degradation and ensure the reliability and reproducibility of their experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
Validating the Anti-Tumor Efficacy of NSC12 in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
NSC12, a novel small molecule inhibitor, has emerged as a promising anti-tumor agent. This guide provides a comprehensive comparison of this compound's performance against other alternatives in xenograft models, supported by experimental data. We delve into the methodologies of key experiments to ensure reproducibility and offer a clear perspective on its therapeutic potential.
Mechanism of Action: Targeting the FGF/FGFR Signaling Axis
This compound functions as a pan-Fibroblast Growth Factor (FGF) trap, effectively inhibiting the FGF/FGFR signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, differentiation, migration, and survival. In many cancers, aberrant activation of the FGF/FGFR axis through receptor mutations, amplifications, or ligand overexpression drives tumor growth and progression. By binding to FGF ligands, this compound prevents their interaction with FGF receptors (FGFRs), thereby blocking downstream signaling cascades.
References
A Comparative Analysis of NSC12 and Other FGFR Inhibitors for Researchers
For Immediate Release
This guide provides a detailed comparison of the efficacy of NSC12 with a range of other Fibroblast Growth Factor Receptor (FGFR) inhibitors. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, outlines experimental methodologies, and visualizes key biological pathways and workflows to offer a comprehensive resource for evaluating these compounds.
This compound distinguishes itself as a "pan-FGF trap," a unique mechanism that involves sequestering Fibroblast Growth Factors (FGFs), thereby preventing their interaction with FGFRs. This contrasts with the majority of other FGFR inhibitors, which typically function as ATP-competitive tyrosine kinase inhibitors (TKIs), directly blocking the intracellular kinase activity of the receptors. This fundamental difference in their mode of action is a critical consideration for research and therapeutic development.
Efficacy Comparison of FGFR Inhibitors
The following table summarizes the in vitro efficacy of this compound and other prominent FGFR inhibitors. The data is presented to facilitate a clear comparison of their potencies against different FGFR isoforms and in cellular models.
| Inhibitor | Mechanism of Action | Target | IC50 / Kd / ID50 | Cell-Based Assay IC50 |
| This compound | pan-FGF Trap | FGF Ligands | FGF2 Kd: 51 µM[1]FGF3, 4, 6, 8, 16, 18, 20, 22 Kd: 16-120 µM[1][2]FGF2-FGFR1 Interaction ID50: ~30 µM[2] | 2.6 µM (H1581 lung cancer cell proliferation) |
| Erdafitinib | TKI | FGFR1, 2, 3, 4 | FGFR1: 1.2 nMFGFR2: 2.5 nMFGFR3: 3.0 nMFGFR4: 5.7 nM | 14 nM (H1581 lung cancer cell proliferation) |
| Pemigatinib | TKI | FGFR1, 2, 3 | FGFR1: 0.4 nMFGFR2: 0.5 nMFGFR3: 1.2 nMFGFR4: 30 nM | - |
| Infigratinib | TKI | FGFR1, 2, 3 | FGFR1: 0.9 nMFGFR2: 1.4 nMFGFR3: 1.0 nMFGFR4: 60 nM | - |
| Futibatinib | TKI (irreversible) | FGFR1, 2, 3, 4 | FGFR1: 1.8 nMFGFR2: 1.4 nMFGFR3: 1.6 nMFGFR4: 3.7 nM | - |
| Derazantinib | TKI | FGFR1, 2, 3 | FGFR1: 4.5 nMFGFR2: 1.8 nMFGFR3: 3.0 nM | - |
| AZD4547 | TKI | FGFR1, 2, 3 | FGFR1: 0.2 nMFGFR2: 2.5 nMFGFR3: 1.8 nMFGFR4: 165 nM | - |
| Ponatinib | Multi-kinase TKI | FGFR1, 2, 3, 4 | FGFR1: 2.2 nMFGFR2: 2.0 nMFGFR3: 18 nMFGFR4: 8.0 nM | <40 nM (Ba/F3 cells with activated FGFR1-4) |
| Dovitinib | Multi-kinase TKI | FGFR1, 3 | FGFR1: 8 nMFGFR3: 9 nM | 25 nM (B9 cells expressing FGFR3) |
| Nintedanib | Multi-kinase TKI | FGFR1, 2, 3 | FGFR1: 69 nMFGFR2: 37 nMFGFR3: 108 nM | - |
| Pazopanib | Multi-kinase TKI | FGFR1 | FGFR1: 140 nM | 0.1-2.0 µM (Gastric cancer cells with FGFR2 amplification) |
| Lenvatinib | Multi-kinase TKI | FGFR1, 2, 3, 4 | FGFR1: 46 nMFGFR2: 36 nMFGFR3: 47 nMFGFR4: 75 nM | - |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified FGFR kinase.
Materials:
-
Purified recombinant FGFR enzyme
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[3]
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Test compound (e.g., this compound or other TKI)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Buffer.
-
Reaction Setup: In a 384-well plate, add 1 µl of the diluted compound or DMSO (vehicle control), 2 µl of FGFR enzyme solution, and 2 µl of a substrate/ATP mixture.[3][4][5]
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.[3][4]
-
ADP-Glo™ Reagent Addition: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3][4][5]
-
Kinase Detection Reagent Addition: Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3][4][5]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of an FGFR inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line with known FGFR status
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid)[7]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound or vehicle control and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[7] Incubate overnight in a humidified atmosphere.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value.
Western Blot for FGFR Phosphorylation
This protocol details the detection of phosphorylated FGFR (p-FGFR) in cells treated with an FGFR inhibitor.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)[10]
-
Primary antibodies (anti-p-FGFR and anti-total-FGFR)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-FGFR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total FGFR to serve as a loading control.
-
Densitometry Analysis: Quantify the band intensities using densitometry software. Normalize the p-FGFR signal to the total FGFR signal for each sample.
Visualizations
The following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow for evaluating FGFR inhibitors.
References
- 1. New developments in the biology of fibroblast growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
Cross-Validation of NSC12 Activity in Diverse Cancer Cell Lines: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the anti-cancer activity of NSC12, a novel pan-Fibroblast Growth Factor (FGF) trap, across various human cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the FGF/FGF Receptor (FGFR) signaling pathway. The presented data, compiled from multiple studies, highlights the differential sensitivity of cancer cells to this compound and provides detailed experimental protocols for reproducibility.
Overview of this compound and its Mechanism of Action
This compound is a small molecule that functions as an extracellular trap for FGFs. By binding to FGFs, this compound prevents their interaction with FGFRs, thereby inhibiting the activation of downstream signaling pathways crucial for cancer cell proliferation, survival, migration, and angiogenesis. The FGF/FGFR axis is frequently dysregulated in various malignancies, making it a promising target for cancer therapy.
Comparative Analysis of this compound Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of this compound in a panel of human cancer cell lines, demonstrating its varied efficacy across different cancer types.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Uveal Melanoma | Mel285 | Not explicitly stated, but showed impaired cell migration, proliferation, and survival | [1] |
| 92.1 | Not explicitly stated, but showed impaired cell migration, proliferation, and survival | [1] | |
| Mel270 | Not explicitly stated, but showed impaired cell migration, proliferation, and survival | [1] | |
| OMM2.3 | Not explicitly stated, but showed impaired cell migration, proliferation, and survival | [1] | |
| Multiple Myeloma | MM cells | Effective in blocking proliferation | [2] |
| Lung Cancer | Murine and Human Lung Cancer Cells | Inhibited cell proliferation | [3] |
Note: While several studies confirm the inhibitory activity of this compound, specific IC50 values are not always reported. The table reflects the currently available data.
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental methodologies for assessing the antiproliferative activity of this compound are provided below.
Cell Proliferation and Viability Assay (MTT Assay)
This protocol is a standard method for determining the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the crystals. Gently mix by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Visualizing the Mechanism of Action
To better understand the biological context of this compound's activity, the following diagrams illustrate the experimental workflow and the targeted signaling pathway.
Experimental workflow for determining the IC50 of this compound.
This compound inhibits the FGF/FGFR signaling pathway.
Conclusion
This compound demonstrates significant antiproliferative activity against a range of cancer cell lines, underscoring the therapeutic potential of targeting the FGF/FGFR signaling pathway. The provided data and protocols serve as a valuable resource for the scientific community to further investigate and validate the efficacy of this compound in various cancer models. Future cross-validation studies with standardized methodologies will be crucial for a more comprehensive understanding of this compound's anti-cancer spectrum.
References
Independent Verification of NSC12's Mechanism of Action: A Comparative Guide to FGF Traps
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fibroblast growth factor (FGF) trap, NSC12, with alternative FGF pathway inhibitors. The information presented is based on available experimental data to assist researchers in evaluating its mechanism of action and performance relative to other compounds.
Introduction to this compound and FGF Trapping
This compound is a small molecule identified as a "pan-FGF trap".[1] Its primary mechanism of action is to directly bind to various FGF ligands, thereby preventing their interaction with FGF receptors (FGFRs) and the subsequent formation of the pro-proliferative HSPG/FGF/FGFR ternary complex.[2] This inhibition of the FGF signaling pathway has demonstrated anti-tumor activity in various cancer models, including multiple myeloma and lung cancer.[3][4] The aberrant activation of the FGF/FGFR axis is a known driver of tumorigenesis, making it a key target for cancer therapy.
Comparative Analysis of FGF Pathway Inhibitors
Several alternative strategies and molecules have been developed to inhibit the FGF signaling pathway. This section compares this compound with other notable FGF traps, including a decoy receptor (FP-1039), a thrombospondin-1 mimic (sm27), a pentapeptide (Ac-ARPCA-NH2), and non-steroidal derivatives of this compound (compounds 22 and 57).
Mechanism of Action
| Compound | Class | Mechanism of Action |
| This compound | Small Molecule | Binds directly to multiple FGF ligands, preventing their interaction with FGFRs.[1] |
| FP-1039 (GSK3052230) | Decoy Receptor (Fusion Protein) | The extracellular domain of FGFR1 fused to an IgG1 Fc fragment, which sequesters FGF ligands.[5][6] |
| sm27 | Thrombospondin-1 Mimic | Binds to the heparin-binding site of FGF2, preventing its interaction with both HSPGs and FGFR1.[7] |
| Ac-ARPCA-NH2 | Pentapeptide | A PTX3-derived peptide that binds to FGF2 and interferes with its interaction with FGFR1.[8] |
| Compounds 22 & 57 | Small Molecule (this compound Derivatives) | Non-steroidal derivatives of this compound that also act as FGF traps.[2] |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Binding Affinity and Inhibitory Concentrations
| Compound | Target | Assay | Value | Cell Line/System | Reference |
| This compound | FGF2 | Binding Affinity (Kd) | 51 µM | - | [1][9] |
| FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, FGF22 | Binding Affinity (Kd) | 16 - 120 µM | - | [1][9] | |
| HUVEC Proliferation | IC50 | ~6.5 µM | HUVEC | [10] | |
| FP-1039 | FGF2-induced ERK Phosphorylation | IC50 | 0.023 µg/mL | L6 cells overexpressing FGFR1 | [11] |
| FGF2-stimulated Cell Proliferation | IC50 | 0.01 µg/mL | A549 | [11] | |
| sm27 | FGF2/Heparin Interaction | IC50 | 3.5 mM | - | [12] |
| FGF2/FGFR1 Interaction | IC50 | 4 mM | - | [12] | |
| FGF2-mediated Cell Adhesion | IC50 | 1 mM | - | [12] | |
| Compound 57 (this compound derivative) | FGF2 | Binding Affinity (Kd) | ~24 µM | - | [2] |
Table 2: In Vivo Anti-Tumor Efficacy
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| FP-1039 | Caki-1 (Renal Cell Carcinoma) Xenograft | 10 mg/kg, twice a week for 6 weeks | 81% (P < 0.001) | [11] |
| MSTO-211H (Mesothelioma) Xenograft | 15 mg/kg, twice a week | 64% (P < 0.0001) | [11] | |
| ccRCC Xenografts (High FGF2) | - | 39-81% | [13] | |
| HCC Xenografts (High FGF2) | - | 31-55% | [13] |
Signaling Pathways and Experimental Workflows
FGF Signaling Pathway and Inhibition by FGF Traps
The following diagram illustrates the canonical FGF signaling pathway and the points of intervention for FGF traps like this compound.
References
- 1. New developments in the biology of fibroblast growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unibs.it [iris.unibs.it]
- 3. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FP-1039 (GSK3052230)|FGF Ligand Trap|RUO [benchchem.com]
- 6. Inhibition of FGF/FGFR autocrine signaling in mesothelioma with the FGF ligand trap, FP-1039/GSK3052230 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrating computational and chemical biology tools in the discovery of antiangiogenic small molecule ligands of FGF2 derived from endogenous inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibroblast growth factor 2-antagonist activity of a long-pentraxin 3-derived anti-angiogenic pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NSC 12 - Biochemicals - CAT N°: 20117 [bertin-bioreagent.com]
- 10. iris.unibs.it [iris.unibs.it]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of NSC12 and its Chemical Analogs as Fibroblast Growth Factor (FGF) Traps in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of NSC12, a first-in-class, orally available small molecule FGF trap, and its chemical analogs. The content herein is based on preclinical data and aims to objectively compare the performance of these compounds in targeting the FGF/FGFR signaling axis, a critical pathway in the pathobiology of multiple myeloma and other cancers.
Introduction
The Fibroblast Growth Factor (FGF)/FGF Receptor (FGFR) signaling pathway plays a pivotal role in cell proliferation, survival, and angiogenesis.[1] Its aberrant activation is a key driver in various malignancies, including multiple myeloma (MM), making it a promising target for therapeutic intervention. This compound, a steroidal derivative, has been identified as a pan-FGF trap that inhibits the formation of the bioactive HSPG/FGF/FGFR ternary complex.[2] This inhibitory action disrupts downstream signaling cascades, leading to antitumor effects.[1]
Recent drug development efforts have focused on creating chemical analogs of this compound to enhance its potency, specificity, and pharmacokinetic properties. These endeavors have yielded both steroidal derivatives with modifications at the C3 and C20 positions, and novel non-steroidal analogs developed through a scaffold hopping approach.[2][3] This guide presents a comparative overview of the biological activity of this compound and its key analogs, supported by available experimental data.
Comparative Analysis of Biological Activity
The following tables summarize the available quantitative data for this compound and its chemical analogs, focusing on their binding affinity to FGF2, inhibition of FGFR phosphorylation, and in vitro and in vivo efficacy in multiple myeloma models.
In Vitro Activity
| Compound | Type | Target | Binding Affinity (Kd to FGF2) | FGFR Phosphorylation Inhibition | Cell Line(s) | IC50 |
| This compound | Steroidal | Pan-FGF Trap | ~40 µM[1] | - | Multiple Myeloma | Not explicitly stated in a comparative context |
| Compound 25b | Steroidal Analog | Specific FGF/FGFR System Inhibitor | Similar to this compound[1] | Similar to this compound[1] | KMS-11, OPM-2, RPMI-8226, U-266 | Not explicitly stated |
| Compound 22 | Non-steroidal Analog | FGF Trap | 51 µM[2] | 75% at 6 µM[2] | KMS-11 | Not explicitly stated |
| Compound 57 | Non-steroidal Analog | FGF Trap | 24 µM[2] | 72% at 6 µM[2] | KMS-11 | Not explicitly stated |
In Vivo Efficacy in Multiple Myeloma Xenograft Model
| Compound | Type | Dosage | Tumor Growth Inhibition | Animal Model |
| This compound | Steroidal | Not specified in direct comparison | Effective in slowing MM growth[3] | Not specified in direct comparison |
| Compound 25b | Steroidal Analog | Not specified | Effective in slowing MM growth[3] | Not specified |
| Compound 22 | Non-steroidal Analog | Not specified | 40% reduction | Subcutaneous MM tumor xenografts |
| Compound 57 | Non-steroidal Analog | Not specified | 60% reduction | Subcutaneous MM tumor xenografts |
Note: The available literature does not provide a comprehensive side-by-side comparison of IC50 values for this compound and all its analogs across a standardized panel of multiple myeloma cell lines. The data presented is synthesized from multiple sources.
Mechanism of Action and Signaling Pathway
This compound and its analogs function as FGF traps, binding to FGF ligands and preventing their interaction with FGFRs. This disruption of the FGF/FGFR signaling axis has profound downstream effects, leading to the destabilization and proteasomal degradation of the oncoprotein c-Myc.[2] The downregulation of c-Myc is a critical event that triggers mitochondrial oxidative stress, DNA damage, and ultimately, apoptotic cell death in FGF-dependent cancer cells.[1][2] The primary signaling cascades affected are the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[4]
Caption: Inhibition of the FGF/FGFR signaling pathway by this compound and its analogs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound and its analogs.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity (Kd) of this compound and its analogs to FGF2.
Methodology:
-
Immobilization: Recombinant human FGF2 is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Binding Analysis: A serial dilution of the test compound (this compound or analog) in HBS-EP+ buffer is injected over the sensor surface at a constant flow rate.
-
Data Acquisition: The association and dissociation phases are monitored in real-time.
-
Data Analysis: The sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd) is calculated as kd/ka.
FGFR Phosphorylation Inhibition Assay
Objective: To assess the ability of this compound and its analogs to inhibit FGF-induced FGFR phosphorylation in multiple myeloma cells.
Methodology:
-
Cell Culture: KMS-11 multiple myeloma cells, which exhibit FGFR3 overexpression, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Treatment: Cells are serum-starved for 24 hours and then pre-incubated with the test compound at various concentrations for 2 hours.
-
Stimulation: Cells are stimulated with FGF2 (e.g., 10 ng/mL) and heparin (e.g., 10 µg/mL) for 15 minutes at 37°C.
-
Lysis and Western Blotting: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against phosphorylated FGFR (p-FGFR) and total FGFR.
-
Quantification: Densitometric analysis is performed to quantify the levels of p-FGFR relative to total FGFR.
Caption: General experimental workflow for in vitro and in vivo analysis.
Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its analogs on the proliferation of multiple myeloma cell lines.
Methodology:
-
Cell Seeding: Multiple myeloma cells (e.g., KMS-11, OPM-2, RPMI-8226, U-266) are seeded in 96-well plates at a density of 1-2 x 104 cells/well.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The formazan crystals are dissolved by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curves using non-linear regression analysis.
In Vivo Multiple Myeloma Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound and its analogs.
Methodology:
-
Cell Implantation: 5-10 x 106 human multiple myeloma cells (e.g., KMS-11) are subcutaneously injected into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm3).
-
Treatment: Mice are randomized into control and treatment groups. The test compounds are administered daily via oral gavage or intraperitoneal injection.
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (length x width2)/2.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
This compound has emerged as a promising lead compound for the development of FGF-trap-based anticancer therapies. The exploration of its chemical analogs has led to the identification of both steroidal and non-steroidal derivatives with improved biological profiles. Notably, the non-steroidal analogs, compounds 22 and 57, demonstrate enhanced binding to FGF2 and potent in vivo antitumor activity in a multiple myeloma model. Further preclinical and clinical investigation of these second-generation FGF traps is warranted to fully elucidate their therapeutic potential in multiple myeloma and other FGF-dependent malignancies. The detailed methodologies and comparative data presented in this guide serve as a valuable resource for researchers in the field of oncology drug discovery and development.
References
- 1. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Item - Optimising an innovative xenograft model for inoculation of myeloma cell lines - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 4. News - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
A Comparative Guide to FGF Traps: Specificity and Performance of NSC12 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, and angiogenesis. Its dysregulation is implicated in various cancers, making it a key target for therapeutic intervention. FGF traps, molecules that sequester FGF ligands and prevent them from binding to their receptors, represent a promising strategy to inhibit this pathway. This guide provides a detailed comparison of the specificity and performance of NSC12, a small molecule pan-FGF trap, with other FGF trapping alternatives, supported by experimental data and protocols.
Performance Comparison of FGF Traps
The efficacy of an FGF trap is determined by its binding affinity and specificity across the diverse family of FGF ligands. Here, we compare this compound, a pregnenolone (B344588) derivative, with FP-1039 (GSK3052230), a recombinant fusion protein, and novel non-steroidal this compound derivatives.
Quantitative Binding Affinity
The dissociation constant (Kd) is a measure of the binding affinity between a ligand and a protein; a lower Kd value indicates a stronger binding affinity.
| FGF Ligand | This compound (Kd in µM)[1] | FP-1039 (GSK3052230) | Non-steroidal this compound Derivatives (Compound I & II) (Kd in µM)[2] |
| FGF2 | 51 | High Affinity | Compound I: 51, Compound II: 24 |
| FGF3 | 16-120 | Binds multiple mitogenic FGFs | Not Reported |
| FGF4 | 16-120 | Binds multiple mitogenic FGFs | Not Reported |
| FGF6 | 16-120 | Not Reported | Not Reported |
| FGF8 | 16-120 | Not Reported | Not Reported |
| FGF16 | 16-120 | Not Reported | Not Reported |
| FGF18 | 16-120 | Positively correlated with response | Not Reported |
| FGF20 | 16-120 | Not Reported | Not Reported |
| FGF22 | 16-120 | Not Reported | Not Reported |
Summary: this compound demonstrates broad-spectrum binding to various FGF ligands with affinities in the micromolar range[1]. FP-1039 is described as having high affinity for multiple mitogenic FGFs, and its efficacy is correlated with the expression of FGF2 and FGF18[3]. Newer non-steroidal derivatives of this compound show improved binding affinity for FGF2 compared to the parent compound[2].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize FGF traps.
Ligand Binding Assay: Surface Plasmon Resonance (SPR)
This protocol outlines the general procedure for assessing the binding kinetics of an FGF trap to FGF ligands using SPR.
Objective: To determine the association and dissociation rate constants, and the equilibrium dissociation constant (Kd).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
FGF ligand (recombinant)
-
FGF trap (this compound, FP-1039, etc.)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Surface Preparation: Activate the sensor chip surface using a fresh 1:1 mixture of EDC and NHS.
-
Ligand Immobilization: Inject the FGF ligand diluted in immobilization buffer over the activated surface to achieve the desired immobilization level.
-
Blocking: Inject ethanolamine (B43304) to block any remaining active sites on the surface.
-
Analyte Binding: Inject a series of concentrations of the FGF trap (analyte) in running buffer over the ligand-immobilized surface at a constant flow rate.
-
Dissociation: Allow the running buffer to flow over the surface to monitor the dissociation of the bound analyte.
-
Regeneration: Inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next cycle.
-
Data Analysis: Analyze the sensorgrams using appropriate fitting models to determine the kinetic parameters (ka, kd) and the dissociation constant (Kd).
Cell-Based Assay: FGF-Dependent Cell Proliferation (MTT Assay)
This protocol describes a colorimetric assay to measure the ability of an FGF trap to inhibit FGF-induced cell proliferation.
Objective: To determine the IC50 value of an FGF trap in an FGF-dependent cell line.
Materials:
-
FGF-dependent cell line (e.g., BaF3-FGFR expressing cells)
-
Cell culture medium and supplements
-
Recombinant FGF ligand
-
FGF trap compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the FGF-dependent cells in a 96-well plate at a predetermined optimal density and starve them of growth factors.
-
Compound Treatment: Treat the cells with a serial dilution of the FGF trap compound for a specified pre-incubation period.
-
FGF Stimulation: Add the recombinant FGF ligand to the wells to stimulate cell proliferation. Include control wells with no FGF and wells with FGF but no trap.
-
Incubation: Incubate the plate for a period that allows for significant cell proliferation (e-g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the FGF trap and determine the IC50 value.
Visualizing Mechanisms and Pathways
Diagrams generated using Graphviz (DOT language) to illustrate key biological pathways and experimental workflows.
FGF Signaling Pathway
Caption: Overview of the FGF signaling pathway.
Mechanism of Action of FGF Traps
References
Validating the Effect of NSC12 on Downstream Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of NSC12, a novel pan-Fibroblast Growth Factor (FGF) trap, and its effects on downstream signaling pathways. We will objectively compare its performance with alternative therapeutic strategies targeting the FGF/FGFR axis, supported by experimental data. This document is intended to aid researchers in evaluating the potential of this compound in preclinical and clinical development.
Introduction to FGF/FGFR Signaling and Therapeutic Targeting
The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in various cellular processes, including proliferation, survival, differentiation, and angiogenesis. Dysregulation of this pathway, often through overexpression of FGFs or their receptors (FGFRs), is implicated in the progression of numerous cancers, including multiple myeloma and lung cancer. Consequently, the FGF/FGFR axis has emerged as a promising target for anticancer therapies.
Several strategies have been developed to inhibit this pathway, including:
-
FGF Ligand Traps: These molecules bind to and sequester FGF ligands, preventing them from activating their receptors.
-
FGFR Tyrosine Kinase Inhibitors (TKIs): These small molecules inhibit the intracellular kinase activity of FGFRs, blocking downstream signaling.
-
Monoclonal Antibodies: These antibodies can target either FGF ligands or specific FGFRs to block signaling.
This compound is a small molecule, orally available pan-FGF trap that has demonstrated antitumor activity by inhibiting the formation of the FGF/FGFR signaling complex.[1][2] This guide will compare the efficacy of this compound with other FGF/FGFR targeting agents.
Comparative Analysis of Downstream Signaling Inhibition
The activation of the FGF/FGFR axis triggers several downstream signaling cascades, most notably the RAS-MAPK and PI3K-AKT pathways, which are central to cancer cell proliferation and survival. The efficacy of FGF/FGFR inhibitors is often assessed by their ability to suppress the phosphorylation of key proteins in these pathways.
Experimental Data Summary
The following table summarizes the observed effects of this compound and its alternatives on the phosphorylation of key downstream signaling molecules.
| Compound | Target | Cell Line(s) | Concentration | Effect on p-FGFR | Effect on p-ERK1/2 | Effect on p-AKT | Reference(s) |
| This compound | Pan-FGF Ligands | MM.1S (Multiple Myeloma) | 6 µM | ↓ | Not Reported | Not Reported | [1] |
| Mel285, 92.1, Mel270, OMM2.3 (Uveal Melanoma) | 15 µM | ↓ (FGFR1 & FGFR3) | ↓ | Not Reported | [3] | ||
| BGJ398 (Infigratinib) | FGFR1/2/3 Kinase | PC3 (Prostate Cancer) | 1-3 µM | ↓ | ↑ (at 3µM) | ↓ | [4] |
| HCC 1806-Tx-R (Breast Cancer) | Not Specified | ↓ | ↓ | ↓ | [5] | ||
| FP-1039 (GSK3052230) | FGF Ligands | MSTO-211H (Mesothelioma) | Not Specified | Not Reported | ↓ | Not Reported | [6] |
Note: "↓" indicates a decrease in phosphorylation. Direct quantitative comparisons are challenging due to variations in experimental conditions across studies.
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget-output-prod1.s3.amazonaws.com [oncotarget-output-prod1.s3.amazonaws.com]
- 5. Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of FGF/FGFR autocrine signaling in mesothelioma with the FGF ligand trap, FP-1039/GSK3052230 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to FGF/FGFR-Targeted Therapies in Patient-Derived Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fibroblast Growth Factor (FGF) and its receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, survival, and migration. Aberrant activation of this pathway is a known driver in a variety of cancers, making it a prime target for therapeutic intervention. Patient-derived tumor models, such as patient-derived xenografts (PDXs), have emerged as highly valuable preclinical tools that more accurately recapitulate the heterogeneity and drug response of human tumors compared to traditional cell line-derived xenografts.
This guide provides a comparative overview of the efficacy of NSC12, a novel pan-FGF trap, and other selective FGFR inhibitors in patient-derived tumor models. While preclinical data for this compound in murine and human cancer cell line models have shown promise, it is important to note a current limitation in the publicly available literature: a lack of specific quantitative efficacy data for this compound in patient-derived tumor models. This guide will therefore present the known mechanism of this compound and contrast it with the available efficacy data for alternative FGFR inhibitors that have been evaluated in these more clinically relevant models.
Mechanism of Action: this compound as an FGF Trap
This compound is a small molecule that functions as a pan-FGF trap.[1][2] Its primary mechanism of action involves binding to Fibroblast Growth Factors (FGFs), thereby preventing them from interacting with and activating their corresponding Fibroblast Growth Factor Receptors (FGFRs).[1][2] This blockade of the FGF-FGFR signaling cascade inhibits downstream pathways responsible for tumor cell proliferation and survival.
FGF/FGFR Signaling Pathway
The binding of FGF to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression and drive cellular processes like proliferation, survival, and migration.
Caption: Simplified FGF/FGFR signaling pathway and the inhibitory action of this compound.
Efficacy of Alternative FGFR Inhibitors in Patient-Derived Tumor Models
Several small molecule FGFR inhibitors have demonstrated significant antitumor activity in patient-derived xenograft (PDX) models across a range of cancer types. The following tables summarize the quantitative efficacy data for some of these alternatives.
Table 1: Efficacy of AZD4547 in FGFR1-Amplified NSCLC PDX Models
| PDX Model ID | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Outcome | Reference |
| LG0422 | Squamous NSCLC | AZD4547 (12.5 mg/kg) | Once daily, oral | Not explicitly stated, but showed tumor regression | Tumor Regression | [1][3] |
| LG0429 | Squamous NSCLC | AZD4547 (25 mg/kg) | Once daily, oral | Not explicitly stated, but showed tumor stasis | Tumor Stasis | [1][3] |
| LG0505 | Squamous NSCLC | AZD4547 (25 mg/kg) | Once daily, oral | Not explicitly stated, but showed tumor regression | Tumor Regression | [1][3] |
| LG0524 | Squamous NSCLC | AZD4547 (25 mg/kg) | Once daily, oral | Not explicitly stated, but showed tumor regression | Tumor Regression | [1][3] |
Table 2: Efficacy of Dovitinib in Patient-Derived GIST Xenograft Models
| PDX Model ID | Cancer Type | Mutation Status | Treatment | Dosing Schedule | Outcome | Reference |
| UZLX-GIST2 | GIST | KIT exon 9 mutant | Dovitinib (30 mg/kg) | Once daily, oral | Tumor volume reduction to 37% of baseline | [4] |
| UZLX-GIST9 | GIST | KIT exon 11/17 mutant | Dovitinib (30 mg/kg) | Once daily, oral | Disease stabilization | [4] |
Table 3: Efficacy of Pemigatinib (B609903) in FGFR2 Fusion-Positive Cholangiocarcinoma PDX Models
| PDX Model ID | Cancer Type | Prior Treatment | Treatment | Event-Free Survival (EFS-2) | Outcome | Reference |
| PDX.003.048 | Intrahepatic Cholangiocarcinoma | Pemigatinib | Pemigatinib | 11 days | Sensitive | [5] |
Table 4: Efficacy of Erdafitinib (B607360) in FGFR-Altered Urothelial Carcinoma
While specific PDX data was not detailed in the initial search, clinical trial data for erdafitinib in patients with FGFR-altered urothelial carcinoma, which often informs the development and use of PDX models, showed significant efficacy.
| Clinical Trial | Cancer Type | FGFR Alteration | Treatment | Objective Response Rate (ORR) | Reference |
| Phase 2 (BLC2001) | Metastatic Urothelial Carcinoma | FGFR3 mutation or FGFR2/3 fusion | Erdafitinib | 40% | [6][7] |
Experimental Protocols
The following sections outline the general methodologies for establishing and utilizing patient-derived tumor models for evaluating the efficacy of therapeutic agents. These protocols are based on standard practices reported in the literature for studies involving FGFR inhibitors in PDX models.
Establishment of Patient-Derived Xenografts (PDXs)
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from patients with informed consent and under institutional review board (IRB) approval.
-
Implantation: A small fragment (typically 2-3 mm³) of the patient's tumor is surgically implanted subcutaneously into the flank of an immunocompromised mouse (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Passaging: The implanted tumor is allowed to grow. Once it reaches a certain volume (e.g., 1000-1500 mm³), the tumor is excised, fragmented, and can be serially passaged into new cohorts of mice for expansion and subsequent studies.
In Vivo Efficacy Studies
-
Cohort Formation: Once PDX tumors in a cohort of mice reach a predetermined size (e.g., 150-250 mm³), the animals are randomized into control and treatment groups.
-
Treatment Administration: The therapeutic agent (e.g., this compound or an alternative FGFR inhibitor) is administered to the treatment group according to a specified dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle control.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study to determine the efficacy of the treatment compared to the control group. Other metrics such as objective response rate and event-free survival can also be assessed.
Caption: General experimental workflow for efficacy studies in PDX models.
Conclusion
This compound, as a pan-FGF trap, presents a compelling mechanism of action for the treatment of FGF-dependent cancers. However, to fully assess its potential and position it relative to other targeted therapies, further investigation into its efficacy in patient-derived tumor models is crucial. The data presented for alternative FGFR inhibitors like AZD4547, dovitinib, and pemigatinib in PDX models demonstrate the significant anti-tumor activity that can be achieved by targeting the FGF/FGFR pathway in clinically relevant preclinical settings. These studies underscore the importance of utilizing patient-derived models to guide the development of novel cancer therapeutics and to identify patient populations most likely to benefit from these targeted agents. Future studies directly comparing this compound to these inhibitors in well-characterized patient-derived models will be invaluable for the drug development community.
References
- 1. iris.unibs.it [iris.unibs.it]
- 2. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel FGF trap small molecules endowed with anti-myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]
- 6. abnova.com [abnova.com]
- 7. In vivo imaging xenograft models for the evaluation of anti‐brain tumor efficacy of targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for NSC12: A Guide for Laboratory Professionals
For immediate reference, treat NSC12 as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste. Adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, a fluorinated steroid derivative used in cancer research.
Immediate Safety and Handling Precautions
Before beginning any work that will generate this compound waste, it is imperative to consult the Safety Data Sheet (SDS). While a specific SDS for this compound may not be readily available from all suppliers, information for structurally similar compounds can provide guidance. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear safety goggles or glasses.
-
Hand Protection: Use chemical-resistant gloves.
-
Body Protection: A lab coat is required.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, leak-proof hazardous waste container.
-
Do not mix with other solid waste streams unless compatibility has been verified.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as solutions from experiments or contaminated solvents, in a separate, dedicated hazardous liquid waste container.
-
Ensure the container is made of a material compatible with the solvents used.
-
Do not mix with other liquid waste streams.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Containerization and Labeling
Properly containing and labeling hazardous waste is a key regulatory requirement.
-
Container Selection: Use containers that are in good condition, compatible with the waste, and have a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of this compound
-
The date when waste was first added to the container (accumulation start date)
-
All solvent components and their approximate percentages
-
Spill Management
In the event of an this compound spill, follow these procedures:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Containment (for small spills): If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.
-
Collection: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Contact EHS: For large spills or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) office immediately.
Quantitative Data Summary
For research-grade chemicals like this compound, specific quantitative disposal limits are determined by local, state, and federal regulations and are managed by your institution's EHS department. The following table provides general guidelines for laboratory chemical waste.
| Waste Type | General Disposal Guideline |
| Solid this compound Waste | Collect in a labeled hazardous waste container. Do not exceed container capacity. |
| Liquid this compound Waste | Collect in a labeled hazardous liquid waste container. Keep container closed when not in use. |
| Contaminated Labware | Decontaminate by triple rinsing with a suitable solvent. Collect the rinsate as hazardous liquid waste.[1] |
Experimental Protocols
Decontamination of Reusable Labware:
-
Initial Rinse: Rinse the glassware or equipment that has come into contact with this compound three times with a suitable solvent (e.g., ethanol (B145695) or acetone) that is known to dissolve the compound.
-
Collect Rinsate: The rinsate from these three rinses must be collected and disposed of as hazardous liquid waste.[1]
-
Final Wash: After the solvent rinses, the labware can be washed with soap and water.
Disposal Workflow
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Final Disposal Procedure
All hazardous waste containing this compound must be disposed of through your institution's EHS-approved hazardous waste management program. Do not attempt to dispose of this chemical through regular trash or sewer systems.[1]
-
Storage: Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within your laboratory.
-
Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing an online or paper form and scheduling a collection with the EHS department.
-
Documentation: Maintain a copy of all waste disposal records for your laboratory's files.
References
Essential Safety and Handling Protocols for NSC12
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling of NSC12
This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for the safe handling of this compound (also known as NSC 172285), a potent inhibitor of fibroblast growth factor (FGF). Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research.
It is imperative to obtain and thoroughly review the official Safety Data Sheet (SDS) for this compound from your supplier before commencing any work with this compound. The information presented here is based on general best practices for handling potent, powdered chemical compounds in a laboratory setting and should be supplemented with the specific details provided in the manufacturer's SDS.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure to this compound. The following table summarizes the recommended equipment for each stage of handling.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Chemical safety goggles and a face shield | Double-gloving with nitrile or neoprene gloves. Check SDS for specific material recommendations and breakthrough times. | Disposable, cuffed lab coat or gown. | NIOSH-approved N95 or higher-rated respirator. |
| Solution Preparation | Chemical safety goggles | Nitrile or neoprene gloves. | Standard lab coat. | Not typically required if performed in a certified chemical fume hood. |
| In Vitro / In Vivo Administration | Chemical safety goggles | Nitrile or neoprene gloves. | Standard lab coat. | Not typically required if performed in a certified chemical fume hood or biosafety cabinet. |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty nitrile or neoprene gloves. | Disposable, fluid-resistant gown. | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. |
| Waste Disposal | Chemical safety goggles | Nitrile or neoprene gloves. | Standard lab coat. | Not typically required. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe handling of this compound. The following diagram outlines the key steps and decision points.
Caption: Logical workflow for the safe handling and disposal of this compound.
Experimental Protocols
1. Weighing and Aliquoting of Powdered this compound:
-
Preparation: Designate a specific, contained area for handling powdered this compound, such as a certified chemical fume hood or a balance enclosure.
-
PPE: Don the appropriate PPE as outlined in the table above, including respiratory protection.
-
Procedure:
-
Carefully open the container of this compound inside the designated area.
-
Use appropriate tools (e.g., anti-static spatula) to weigh the desired amount of powder.
-
Minimize the creation of dust.
-
Transfer the weighed powder to a labeled, sealed container for storage or immediate use.
-
-
Decontamination: Wipe down all surfaces and equipment with a suitable decontaminating solution (refer to the SDS for recommendations).
2. Preparation of this compound Stock Solutions:
-
Preparation: Perform all solution preparation steps within a certified chemical fume hood.
-
PPE: Wear chemical safety goggles and appropriate gloves.
-
Procedure:
-
Add the appropriate solvent to the vial containing the pre-weighed this compound powder.
-
Cap the vial and mix by vortexing or gentle agitation until the solid is completely dissolved.
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Disposal Plan
The disposal of this compound and associated waste must be handled with care to prevent environmental contamination.
-
Solid Waste: All disposable PPE (gloves, gowns, etc.), contaminated lab supplies (e.g., pipette tips, tubes), and empty this compound containers should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.
By implementing these safety measures and adhering to the specific guidance provided in the manufacturer's Safety Data Sheet, researchers can work with this compound in a manner that prioritizes personal safety and environmental responsibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
